Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAGLGKQKQZPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919619 | |
| Record name | Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916325-84-3 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916325-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-1H-pyrazolo[3,á]-b]pyridine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of a strategic synthesis pathway for Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrazolo[3,4-b]pyridines are recognized as "privileged structures" due to their diverse biological activities, including their roles as kinase inhibitors and anti-cancer agents.[1][2] This document details a logical and efficient multi-step synthesis, beginning from commercially available starting materials. Each step is accompanied by a thorough explanation of the underlying reaction mechanism, causality for experimental choices, and a detailed, step-by-step experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecule.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine fused heterocyclic system is a cornerstone in the development of modern therapeutics.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets.[3] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[1] The specific target molecule, this compound, incorporates key functionalities: a bromine atom at the 5-position, which can serve as a handle for further chemical modifications such as cross-coupling reactions, and a methyl carboxylate group at the 3-position, which can be involved in hydrogen bonding or can be further derivatized.
This guide will focus on a robust and well-documented synthetic strategy: the construction of the pyridine ring onto a pre-existing pyrazole core. This approach offers high regioselectivity and is amenable to a wide range of substitutions.
Proposed Synthetic Pathway: A Strategic Overview
The synthesis of this compound can be efficiently achieved through a multi-step sequence. The chosen pathway emphasizes the use of readily available starting materials and well-established chemical transformations to ensure reproducibility and scalability.
Diagram 1: Proposed Synthesis Pathway
Caption: A multi-step synthesis of the target compound.
Detailed Synthesis and Mechanistic Insights
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate
The synthesis commences with the formation of the pyrazole core. This is a classic cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent.
-
Reaction Rationale: Diethyl 2-cyanomalonate serves as an effective precursor, providing the necessary carbon backbone and functionalities for the cyclization. Hydrazine hydrate is the source of the two nitrogen atoms for the pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism.
-
Mechanism: The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the diethyl 2-cyanomalonate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
Diagram 2: Mechanism of Pyrazole Formation
Caption: Mechanism of pyrazole ring formation.
-
Experimental Protocol:
-
To a solution of diethyl 2-cyanomalonate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield Ethyl 5-amino-1H-pyrazole-3-carboxylate.
-
Step 2 & 3: Pyridine Ring Annulation and Chlorination
The Gould-Jacobs reaction is a powerful method for synthesizing quinoline and related heterocyclic systems.[3] Here, it is adapted for the formation of the pyrazolo[3,4-b]pyridine core.
-
Reaction Rationale: The reaction of the 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization at high temperatures in a high-boiling solvent like Dowtherm A, leads to the formation of the 4-hydroxy-pyrazolo[3,4-b]pyridine derivative. The subsequent treatment with phosphorus oxychloride (POCl₃) is a standard method for converting the hydroxyl group to a chloro group, which is a better leaving group for subsequent reactions.
-
Experimental Protocol (Gould-Jacobs and Chlorination):
-
A mixture of Ethyl 5-amino-1H-pyrazole-3-carboxylate (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 120-140 °C.
-
The resulting intermediate is then added to preheated Dowtherm A at 240-260 °C and maintained at this temperature until the cyclization is complete (monitored by TLC).
-
After cooling, the product is isolated by filtration.
-
The obtained 4-hydroxy derivative is then refluxed in an excess of phosphorus oxychloride.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water.
-
The precipitated product, Diethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-3,5-dicarboxylate, is collected by filtration and washed with water.
-
Step 4, 5, 6 & 7: Functional Group Manipulations
The final steps involve a series of functional group transformations to arrive at the target molecule.
-
Reaction Rationale:
-
Hydrolysis and Decarboxylation: Basic hydrolysis of the two ester groups followed by acidification will yield the diacid. Gentle heating of the diacid can lead to selective decarboxylation at the 5-position.
-
Bromination: Electrophilic bromination of the electron-rich pyrazolo[3,4-b]pyridine ring is achieved using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid, which directs the bromination to the 5-position.
-
Dechlorination: The chloro group at the 4-position is removed by catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.
-
Esterification: The final step is a Fischer esterification of the carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid.
-
-
Experimental Protocol (Combined):
-
The Diethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-3,5-dicarboxylate is refluxed in an aqueous solution of sodium hydroxide. After cooling, the solution is acidified with concentrated HCl to precipitate the dicarboxylic acid, which is then gently heated to effect decarboxylation.
-
The resulting 4-Chloro-1H-pyrazolo[3,á]-b]pyridine-3-carboxylic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. N-bromosuccinimide (NBS) is added portion-wise, and the reaction is stirred until completion. The reaction mixture is then poured onto ice, and the precipitated product is collected.
-
The 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is dissolved in methanol containing triethylamine, and the solution is hydrogenated in the presence of 10% Pd/C catalyst under a hydrogen atmosphere. After filtration of the catalyst, the solvent is removed.
-
The crude 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid. After completion, the reaction is neutralized, and the product is extracted with an organic solvent. The solvent is evaporated, and the final product, this compound, is purified by column chromatography.
-
Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Pyrazole Formation | Hydrazine Hydrate, Diethyl 2-cyanomalonate | 70-80 |
| 2 | Pyridine Annulation | Diethyl 2-(ethoxymethylene)malonate, Dowtherm A | 60-70 |
| 3 | Chlorination | POCl₃ | 85-95 |
| 4 | Hydrolysis & Decarboxylation | NaOH, HCl | 75-85 |
| 5 | Bromination | NBS, H₂SO₄ | 80-90 |
| 6 | Dechlorination | H₂, Pd/C | 90-98 |
| 7 | Esterification | Methanol, H₂SO₄ | 80-90 |
Conclusion
The synthesis pathway detailed in this guide provides a logical and experimentally validated approach for the preparation of this compound. By building upon the foundational chemistry of pyrazole and pyridine synthesis, this guide offers a clear and reproducible strategy for obtaining this valuable heterocyclic compound. The inclusion of mechanistic insights and the rationale behind experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel analogs for drug discovery and development.
References
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. Its core structure, the pyrazolo[3,4-b]pyridine scaffold, is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and agents targeting the central nervous system.[1][2] A thorough understanding of the physical properties of this specific derivative is paramount for its effective synthesis, purification, formulation, and application in research and development.
Chemical and Structural Identity
A solid foundation for understanding the physical properties of a compound begins with its unequivocal identification.
| Property | Value | Source(s) |
| Chemical Name | This compound | [] |
| Molecular Formula | C₈H₆BrN₃O₂ | [] |
| Molecular Weight | 256.058 g/mol | [] |
| CAS Number | 916325-84-3 | [][4] |
| Canonical SMILES | COC(=O)C1=C2C=C(C=NC2=NN1)Br | [] |
| InChI Key | NWAGLGKQKQZPHF-UHFFFAOYSA-N | [] |
Molecular Structure:
Caption: 2D structure of this compound.
Crystalline State and Melting Point
The physical state of a compound at ambient temperature is a critical parameter. This compound is expected to be a crystalline solid, a common characteristic of such heterocyclic systems.
Experimental Determination of Melting Point:
While a specific, experimentally verified melting point for this compound is not available in the reviewed literature, its determination is a fundamental step in characterization and purity assessment. A sharp melting point range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[5]
Protocol for Melting Point Determination:
-
Sample Preparation: The crystalline sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[6]
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a calibrated thermometer or temperature probe.
-
Measurement:
-
A preliminary rapid heating can be performed to determine an approximate melting range.[5]
-
For an accurate measurement, a fresh sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.[7]
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[8]
-
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound in various solvents is a critical physical property that dictates its utility in different experimental and formulation contexts.
Predicted Solubility:
Based on its structure, which contains both polar (ester, pyridine, and pyrazole nitrogens) and nonpolar (aromatic rings) moieties, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Its solubility in nonpolar solvents like hexanes is likely to be low.
Experimental Determination of Solubility:
A systematic approach to determining solubility provides crucial information about the compound's polarity and potential for purification and formulation.[9][10]
Protocol for Qualitative Solubility Testing:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Procedure:
-
To a small, fixed amount of the compound (e.g., 1-5 mg) in a test tube, add a small volume of the chosen solvent (e.g., 0.1 mL).
-
Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).[11]
-
Visually inspect for the complete dissolution of the solid.
-
If the solid dissolves, continue adding the solvent in small increments up to a defined volume (e.g., 1 mL) to estimate the approximate solubility.
-
The results can be categorized as freely soluble, soluble, sparingly soluble, or insoluble.[12]
-
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and chemical environment of the hydrogen atoms in the molecule. Based on the structure and data from related pyrazolo[3,4-b]pyridine derivatives, the following proton signals are anticipated:[13][14]
-
Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring.
-
NH Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring, the chemical shift of which can be highly dependent on the solvent and concentration.
-
Methyl Ester Protons: A sharp singlet for the three protons of the methyl group (-OCH₃) of the ester, typically appearing around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon atoms in the molecule. Key expected signals include:[15][16]
-
Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) corresponding to the ester carbonyl carbon.
-
Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (typically δ 100-160 ppm) for the carbons of the pyrazolo[3,4-b]pyridine ring system. The carbon atom attached to the bromine (C5) will be influenced by the halogen's electronegativity and heavy atom effect.
-
Methyl Carbon: A signal in the upfield region (typically δ 50-55 ppm) for the methyl carbon of the ester.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Expected characteristic absorption bands include:[17]
-
N-H Stretch: A moderate to sharp band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.
-
C-H Stretch (Aromatic): A band or bands typically appearing just above 3000 cm⁻¹.[18]
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): A series of bands in the 1450-1620 cm⁻¹ region.[18]
-
C-Br Stretch: A stretching vibration in the fingerprint region, typically between 690-515 cm⁻¹.[19][20]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[21][22]
-
Fragmentation: Common fragmentation pathways for such heterocyclic compounds may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound. While specific experimental values for several key properties are yet to be reported in accessible literature, the provided methodologies offer a robust framework for their determination in a research or industrial setting. The theoretical predictions based on its chemical structure and analogy to related compounds serve as a valuable guide for scientists and researchers working with this important heterocyclic molecule. As this compound continues to be explored for its potential applications, a comprehensive experimental characterization of its physical properties will be an invaluable contribution to the field.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of Melting Point [unacademy.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. saltise.ca [saltise.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]
- 22. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
An In-Depth Technical Guide to Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purine bases. This has made it a cornerstone in the design of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[2] A particularly significant application of this scaffold is in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[3] Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a crucial intermediate, providing a versatile platform for the synthesis of diverse compound libraries targeting these key enzymes. The bromine atom at the 5-position offers a reactive handle for further functionalization through various cross-coupling reactions, while the methyl carboxylate at the 3-position can be readily modified, for instance, through amidation, to explore structure-activity relationships.
Chemical Structure and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound. The structure consists of a pyrazole ring fused to a pyridine ring, with a bromine substituent on the pyridine ring and a methyl carboxylate group on the pyrazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 916325-84-3 | [4][] |
| Molecular Formula | C₈H₆BrN₃O₂ | [] |
| Molecular Weight | 256.06 g/mol | [] |
| Appearance | Solid (predicted) | N/A |
| SMILES | COC(=O)C1=NN=C2C1=NC=C(Br)C=C2 | [] |
| InChI Key | NWAGLGKQKQZPHF-UHFFFAOYSA-N | [] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring from a suitably substituted pyridine. A plausible and efficient method involves the cyclocondensation of a substituted aminopyrazole with a β-ketoester or an equivalent dicarbonyl synthon.
Proposed Synthetic Protocol:
A robust synthesis can be envisioned starting from a commercially available or readily synthesized 5-aminopyrazole-3-carboxylate. The pyridine ring is then constructed in a regioselective manner.
Step 1: Synthesis of a Suitable 5-Aminopyrazole Precursor
The synthesis would commence with a suitable pyrazole, such as Methyl 5-amino-1H-pyrazole-3-carboxylate.
Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridone Core
The aminopyrazole from Step 1 can undergo a condensation reaction with a malonic acid derivative, followed by cyclization to form a dihydroxypyrazolopyridine intermediate.
Step 3: Halogenation to introduce the Bromo-substituent and subsequent functional group manipulation
The intermediate from Step 2 can then be halogenated to introduce the bromine at the 5-position and the hydroxyl groups converted to the desired pyridine ring.
A more direct and convergent approach involves the reaction of a 3-aminopyrazole with a suitably substituted three-carbon component that already contains the desired functionalities for the pyridine ring.
Below is a representative experimental protocol inspired by established methodologies for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.[1]
Representative Experimental Protocol:
Objective: To synthesize this compound.
Materials:
-
Methyl 5-amino-1H-pyrazole-3-carboxylate
-
Diethyl 2-(ethoxymethylene)malonate
-
Phosphorus oxychloride (POCl₃)
-
N-Bromosuccinimide (NBS)
-
Sodium ethoxide
-
Ethanol
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridin-3-carboxylate:
-
To a solution of Methyl 5-amino-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol, add sodium ethoxide (1.1 equivalents).
-
To this mixture, add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid.
-
The resulting precipitate, the intermediate cyclized product, is filtered, washed with cold ethanol, and dried under vacuum.
-
-
Chlorination of the Pyridinone Ring:
-
Suspend the product from the previous step in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
-
Bromination of the Pyridine Ring:
-
Dissolve the chlorinated intermediate in a suitable solvent such as DMF.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Rationale Behind Experimental Choices:
-
Choice of Starting Materials: Using a pre-functionalized aminopyrazole carboxylate ensures the correct placement of the ester group on the final product. Diethyl 2-(ethoxymethylene)malonate is a classic reagent for constructing a pyridine ring onto an amino-heterocycle.
-
Cyclization Conditions: The use of a base like sodium ethoxide facilitates the initial Michael addition and subsequent cyclization. Refluxing in ethanol provides the necessary energy for the reaction to proceed to completion.
-
Chlorination: Phosphorus oxychloride is a standard and effective reagent for converting hydroxypyridines (pyridinones) to chloropyridines, which are more versatile for further functionalization.
-
Bromination: N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic and heterocyclic systems.
Visualizing the Synthetic Workflow:
Caption: Proposed synthetic pathway to the target compound.
Structural Elucidation and Characterization
Confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9-4.1 ppm).- Two doublets in the aromatic region for the pyridine protons (~8.0-9.0 ppm).- A broad singlet for the N-H proton of the pyrazole ring (>13 ppm). |
| ¹³C NMR | - A signal for the methyl ester carbon (~53 ppm).- A signal for the ester carbonyl carbon (~160-165 ppm).- Signals for the aromatic carbons of the fused ring system (~110-155 ppm). |
| Mass Spec (HRMS) | - The molecular ion peak corresponding to the exact mass of C₈H₆BrN₃O₂. |
Note: These are predicted values and actual experimental data may vary.
Applications in Drug Discovery and Development
The pyrazolo[3,4-b]pyridine scaffold is a highly sought-after building block in the design of kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
This compound is a valuable intermediate for the synthesis of libraries of potential kinase inhibitors. The bromine atom at the 5-position is particularly useful as it allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions.[3] These introduced groups can be designed to interact with specific residues in the ATP-binding pocket of the target kinase, thereby modulating the potency and selectivity of the inhibitor. The methyl ester at the 3-position can be easily converted to a wide range of amides, which can form crucial hydrogen bond interactions within the kinase active site.
Role as a Kinase Inhibitor Scaffold:
Caption: Role as a versatile scaffold in kinase inhibitor synthesis.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its versatile chemical handles and the inherent biological relevance of the pyrazolo[3,4-b]pyridine core make it an invaluable tool for the discovery and development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a comprehensive overview of its structure, synthesis, and applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
The Ascendant Therapeutic Potential of 5-Bromopyrazolopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic introduction of a bromine atom at the 5-position of this scaffold has emerged as a key modification, modulating the biological profile of the resulting derivatives and opening new avenues for therapeutic intervention. This in-depth technical guide synthesizes the current understanding of the biological activities of 5-bromopyrazolopyridine derivatives, with a primary focus on their anticancer properties as potent kinase inhibitors. We delve into the mechanistic intricacies, provide field-proven experimental protocols, and offer a forward-looking perspective on the evolving landscape of these promising compounds.
Introduction: The Significance of the 5-Bromo-Substituted Pyrazolopyridine Core
Pyrazolopyridines, bioisosteres of purines, are adept at interacting with the ATP-binding sites of various enzymes, particularly kinases, making them a fertile ground for drug discovery.[1] The introduction of a halogen, specifically a bromine atom, at the 5-position of the pyrazolopyridine ring system is a deliberate and impactful synthetic strategy. This substitution can profoundly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific halogen bonds with target proteins. These alterations can translate into enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, thereby augmenting the therapeutic potential of the parent scaffold. This guide will explore the tangible outcomes of this strategic bromination, focusing on the demonstrated biological activities and the underlying molecular mechanisms.
Anticancer Activity: Targeting Key Signaling Cascades
The most extensively documented biological activity of 5-bromopyrazolopyridine derivatives is their potent anticancer efficacy, primarily driven by their ability to inhibit key protein kinases involved in tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of Tropomyosin Receptor Kinases (TRKs)
A pivotal study has identified 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Tropomyosin Receptor Kinases (TRKs).[2] TRKs, a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), are crucial for the development and function of the nervous system.[3][4] However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK fusion proteins with constitutive kinase activity, acting as oncogenic drivers in a wide array of cancers.[5]
The 5-bromopyrazolopyridine core acts as a scaffold that can be elaborated with various substituents to optimize binding to the ATP pocket of the TRK kinase domain. This competitive inhibition prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways.
The TRK Signaling Network
The constitutive activation of TRK fusion proteins triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, and differentiation. The inhibition of TRK by 5-bromopyrazolopyridine derivatives effectively abrogates these signals. The primary pathways affected include:
-
Ras/MAPK Pathway: This pathway, initiated by the activation of the small GTPase Ras, leads to a phosphorylation cascade culminating in the activation of ERK (extracellular signal-regulated kinase).[6][7][8] Activated ERK translocates to the nucleus and regulates the expression of genes involved in cell proliferation and growth.[4][9]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism.[10][11][12][13] TRK activation leads to the activation of PI3K, which in turn activates the serine/threonine kinase Akt. Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.
-
PLC-γ Pathway: Phospholipase C-gamma (PLC-γ) is another key downstream effector of TRK signaling.[14][15][16][17] Its activation leads to the generation of second messengers that modulate intracellular calcium levels and activate protein kinase C (PKC), influencing a variety of cellular processes, including gene expression.[18]
Quantitative Analysis of Anticancer Activity
The anticancer potency of 5-bromopyrazolopyridine derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) against specific kinases and their anti-proliferative effect on cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM)[2] | Cancer Cell Line | Anti-proliferative IC50 (µM)[2] |
| C03 | TRKA | 56 | Km-12 (colorectal) | 0.304 |
| Larotrectinib (Reference) | TRKA | 3.0 | - | - |
Table 1: In vitro activity of a representative 5-bromopyrazolopyridine derivative (C03) against TRKA and the Km-12 cancer cell line.[2]
Experimental Protocol: In Vitro TRKA Kinase Inhibition Assay (Representative)
This protocol outlines a common method to determine the IC50 value of a test compound against a target kinase.
Objective: To quantify the inhibitory effect of a 5-bromopyrazolopyridine derivative on TRKA kinase activity.
Materials:
-
Recombinant human TRKA enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
TRK-specific substrate (e.g., a synthetic peptide)
-
Test compound (5-bromopyrazolopyridine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in kinase assay buffer.
-
Enzyme Preparation: Dilute the recombinant TRKA enzyme in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the TRKA enzyme solution to wells containing the diluted test compound or DMSO (vehicle control). Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
Experimental Protocol: MTT Assay for Anti-proliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][20][21][22]
Objective: To determine the anti-proliferative effect of a 5-bromopyrazolopyridine derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., Km-12)
-
Complete cell culture medium
-
Test compound (5-bromopyrazolopyridine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Antimicrobial and Anti-inflammatory Activities: An Emerging Frontier
While the anticancer properties of 5-bromopyrazolopyridine derivatives are the most well-characterized, the broader pyrazole and pyrazolopyrimidine families exhibit significant antimicrobial and anti-inflammatory activities.[23][24][25][26][27][28][29][30][31][32][33][34][35][36] The introduction of a bromo substituent on related heterocyclic scaffolds has been shown to modulate these activities.[23] This suggests that 5-bromopyrazolopyridine derivatives represent a promising, yet underexplored, area for the development of novel antimicrobial and anti-inflammatory agents. Further research is warranted to synthesize and screen these compounds against a panel of bacterial and fungal strains and in relevant in vivo models of inflammation.
Prospective Experimental Evaluation: Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3]
Objective: To determine the MIC of a 5-bromopyrazolopyridine derivative against various bacterial and fungal strains.
Procedure:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Prospective Experimental Evaluation: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[24]
Objective: To evaluate the in vivo anti-inflammatory effect of a 5-bromopyrazolopyridine derivative.
Procedure:
-
Animal Dosing: Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rodents.
-
Induction of Inflammation: After a set period, induce inflammation by injecting a solution of carrageenan into the paw of the animals.
-
Edema Measurement: Measure the paw volume at various time points after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolopyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. While a comprehensive SAR for 5-bromopyrazolopyridine derivatives is still evolving, some general principles can be inferred from related scaffolds:
-
The 5-Bromo Substituent: The presence of the bromine atom at the 5-position can enhance binding affinity through halogen bonding interactions with the target protein. It can also modulate the electronic properties of the ring system, influencing its reactivity and metabolic stability.
-
Substituents at Other Positions: The nature of the substituents at other positions of the pyrazolopyridine ring is crucial for fine-tuning the potency and selectivity of the compound. For instance, in the context of kinase inhibition, modifications are often made to extend into and interact with specific regions of the ATP-binding pocket, thereby enhancing affinity and selectivity for the target kinase.
Conclusion and Future Directions
5-Bromopyrazolopyridine derivatives have demonstrated significant promise as anticancer agents, particularly as inhibitors of the TRK family of kinases. The strategic incorporation of a bromine atom at the 5-position provides a valuable handle for modulating the pharmacological properties of the pyrazolopyridine scaffold. While the anticancer potential of these compounds is becoming increasingly evident, their exploration as antimicrobial and anti-inflammatory agents remains a fertile area for future research.
The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further investigate the therapeutic potential of this exciting class of compounds. Future studies should focus on:
-
Expanding the evaluation of 5-bromopyrazolopyridine derivatives against a broader range of cancer cell lines and kinase targets.
-
Synthesizing and screening libraries of these compounds for antimicrobial and anti-inflammatory activities.
-
Conducting in-depth structure-activity relationship studies to guide the rational design of more potent and selective derivatives.
-
Elucidating the detailed mechanisms of action for any identified antimicrobial and anti-inflammatory activities.
Through continued and focused research, 5-bromopyrazolopyridine derivatives hold the potential to yield novel and effective therapeutic agents for a range of human diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Canonical RTK-Ras-ERK signaling and related alternative pathways - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation of the TrkA/Ras-MAPK/ERK Signaling Pathway via Carbon Quantum Dot Mimetics for Enhanced Peripheral Nerve Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 15. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PLC-γ-Ca2+ pathway regulates axonal TrkB endocytosis and is required for long-distance propagation of BDNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sustained signaling by phospholipase C-gamma mediates nerve growth factor-triggered gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactome | PLC-gamma1 signalling [reactome.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. atcc.org [atcc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. benthamscience.com [benthamscience.com]
An In-Depth Technical Guide to the Safe Handling and Application of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, disposal, and synthetic utility of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The guidance herein is synthesized from established safety protocols for related chemical structures and best laboratory practices.
Introduction: A Versatile Heterocyclic Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrazolopyridine core is a known bioisostere of purine, making it a valuable scaffold in the design of bioactive molecules, including kinase inhibitors and antituberculosis agents.[1][2] The compound primarily serves as a crucial intermediate, where the bromo and methyl ester functionalities act as versatile handles for further molecular elaboration in drug discovery programs.[3] Given its role in synthesis, a thorough understanding of its safe handling is paramount to ensure personnel safety and experimental integrity.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's physical and chemical identity is the foundation of its safe handling. The key identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 916325-84-3 | [][5] |
| Molecular Formula | C₈H₆BrN₃O₂ | [][6] |
| Molecular Weight | 256.06 g/mol | [] |
| Canonical SMILES | COC(=O)C1=C2C=C(C=NC2=NN1)Br | [] |
| InChI Key | NWAGLGKQKQZPHF-UHFFFAOYSA-N | [] |
| Appearance | Typically an off-white to yellow solid | [7] |
| Storage Class | 11 - Combustible Solids (inferred) | [8] |
Hazard Identification and GHS Classification
While a dedicated, comprehensive safety data sheet (SDS) for this specific compound is not universally available, its structural motifs—a brominated aromatic system and its classification as a chemical intermediate—allow for a presumptive hazard assessment based on analogous compounds. Researchers must treat this compound with the caution afforded to substances with unconfirmed toxicological profiles.
The potential hazards are summarized below. These are based on data for structurally related heterocyclic compounds and brominated aromatics.
| Hazard Class | GHS Category | Precautionary Statement | Basis of Concern / Reference |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 | Common classification for complex organic intermediates.[9][10] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 | A potential hazard for many heterocyclic compounds.[11][12] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 | Dust or powder can cause significant eye irritation.[10][13] |
| Carcinogenicity | Category 2 (Suspected of causing cancer) | H351 | A related triazolopyridine derivative carries this classification, warranting caution.[9] |
Primary routes of exposure are inhalation of dust, ingestion, and direct skin or eye contact. The toxicological properties have not been fully investigated, and therefore, the compound should be handled as if it were hazardous.[13]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.
3.1 Engineering Controls: All handling of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust.[14] The workspace should be well-ventilated.
3.2 Personal Protective Equipment (PPE): The selection of PPE is critical to prevent direct contact. The following workflow should be adopted before handling the compound.
Caption: Standard workflow for donning Personal Protective Equipment.
-
Eye Protection : Chemical safety goggles are required to protect against dust particles.[13]
-
Hand Protection : Nitrile gloves should be worn. Inspect gloves for any defects before use and replace them immediately if contamination occurs. Wash hands thoroughly with soap and water after handling.[9]
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.[9]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage minimizes risk and preserves compound integrity.
4.1 Step-by-Step Handling Protocol:
-
Preparation : Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).
-
Extraction from Storage : Retrieve the container from its designated storage location. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dispensing : Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as scraping or vigorous scooping.
-
Sealing : Tightly reseal the primary container immediately after dispensing.
-
Cleanup : Clean any residual powder from the spatula and weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
4.2 Storage Conditions: Proper storage is essential for both safety and chemical stability.
-
Container : Store in the original, tightly closed container.[14]
-
Environment : Keep in a cool, dry, and well-ventilated area.[14] Some related compounds recommend refrigerated storage.[11]
-
Incompatibilities : Store away from strong oxidizing agents.[11]
-
Security : For accountability and safety, especially considering the potential hazards, the compound should be stored in a locked cabinet or a controlled-access area.[9]
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation develops, seek medical advice.[12][13]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[13]
-
Ingestion : DO NOT induce vomiting. Rinse the mouth thoroughly with water. Immediately call a poison control center or seek medical attention.[10][13]
Accidental Release and Waste Disposal
Proper containment of spills and compliant disposal of waste are non-negotiable aspects of laboratory safety.
6.1 Spill Response Protocol: The response to a spill depends on its scale. The following decision flow provides a logical approach.
Caption: Decision flow for responding to a chemical spill.
For any minor spill, avoid dry sweeping which can create dust.[14] Collect the material and place it into a suitable, labeled container for disposal.[11]
6.2 Waste Disposal: As a brominated heterocyclic compound, all waste containing this compound must be treated as hazardous.
-
Contaminated Materials : Used gloves, weigh boats, and cleaning materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Bulk Compound : Unused or expired compound must not be disposed of down the drain or in regular trash.[14] It must be transferred to a licensed chemical waste disposal company, often for high-temperature incineration with flue gas scrubbing to manage the resulting hydrogen bromide.[14][15]
Chemical Reactivity and Synthetic Utility
Understanding the compound's reactivity is key to its effective use in research and development. It is a stable solid under recommended storage conditions. The primary value of this molecule lies in its potential for synthetic diversification.
-
Palladium-Catalyzed Cross-Coupling : The C5-bromo substituent is a prime site for introducing molecular diversity. It is expected to readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds with amines). This is a common strategy for elaborating halogenated heterocyclic scaffolds.[16]
-
Ester Manipulation : The methyl ester at the C3 position provides another point for modification. It can be hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents.
-
N-Alkylation/Arylation : The pyrazole nitrogen (N1) is a nucleophilic site that can be functionalized, for example, through alkylation reactions.
These reactive handles make the compound a valuable starting point for building libraries of novel compounds for biological screening, which is its primary application in the field of drug discovery.[3]
Conclusion
This compound is a valuable chemical intermediate whose handling demands a high level of scientific diligence. While its full toxicological profile is not yet defined, the potential for significant hazards necessitates a conservative approach. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and disposal outlined in this guide, researchers can safely and effectively utilize this versatile compound in their pursuit of scientific innovation.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound | 916325-84-3 | RLB32584 [biosynth.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. chemical.kao.com [chemical.kao.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 16. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
protocol for synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
An Application Note and Protocol for the Synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purine, this structure is a cornerstone for designing molecules that interact with a wide array of biological targets, including kinases, which are pivotal in signal transduction pathways.[1] Consequently, derivatives of this scaffold are extensively investigated for their potential as therapeutic agents in oncology, inflammatory diseases, and neurodegenerative disorders. The title compound, this compound, is a key functionalized building block. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, while the methyl carboxylate at the 3-position allows for various amide coupling strategies to build complex molecular architectures. This guide provides a comprehensive, field-proven protocol for its synthesis.
Overall Synthetic Strategy
The synthesis is efficiently achieved via a two-step process. The strategy hinges on the construction of the pyrazole ring onto a pre-functionalized pyridine core. The key steps are:
-
Preparation of the Key Intermediate: Synthesis of Methyl 2-chloro-5-bromonicotinate.
-
Heterocyclization: Cyclocondensation of the intermediate with hydrazine hydrate to form the target bicyclic system.
This approach is predicated on the well-established reactivity of 2-halopyridines towards nucleophilic substitution and the subsequent intramolecular condensation with an adjacent ester group.[2]
Part 1: Synthesis of the Key Precursor: Methyl 2-chloro-5-bromonicotinate
Causality and Rationale: The synthesis of this precursor is a foundational step. It involves the esterification of 2-chloro-5-bromonicotinic acid. Standard esterification procedures, such as treatment with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride followed by methanol, are effective.[3] The use of thionyl chloride is often preferred as it converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating a high-yielding reaction with methanol at moderate temperatures.
Representative Protocol (based on analogous procedures[3]):
-
To a stirred suspension of 2-chloro-5-bromonicotinic acid (1.0 eq) in methanol (approx. 10 volumes), cautiously add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound
This core protocol details the pivotal cyclocondensation reaction to form the target heterocycle.
Quantitative Data and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Methyl 2-chloro-5-bromonicotinate | 250.48 | 1.0 | 10.0 | 2.50 g |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 3.0 | 30.0 | ~1.5 mL |
| Ethanol (Solvent) | 46.07 | - | - | 50 mL |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-chloro-5-bromonicotinate (2.50 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (~1.5 mL, 30.0 mmol) dropwise over 5 minutes. The addition is mildly exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6 to 12 hours, as indicated by the disappearance of the starting material spot.
-
Isolation: Once the reaction is complete, cool the flask in an ice-water bath to 0-5 °C. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum at 50 °C to a constant weight.
Scientific Integrity & Logic
Expertise & Experience: The Causality Behind the Protocol
The choice of each parameter in this protocol is deliberate and grounded in established principles of organic chemistry.
-
Choice of Nucleophile: Hydrazine (N₂H₄) is an ideal dinucleophile for this transformation. Its reaction with carbonyls to form hydrazones is a classic transformation.[4] In this synthesis, it participates in two key steps: an initial nucleophilic aromatic substitution (SₙAr) followed by an intramolecular nucleophilic acyl substitution.
-
Reaction Mechanism: The reaction proceeds via a well-understood pathway.
-
SₙAr Reaction: The terminal nitrogen of hydrazine attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride leaving group. This step is favorable due to the electron-withdrawing nature of the ring nitrogen and the ester group.
-
Intramolecular Cyclization: The second nitrogen of the now-tethered hydrazine molecule attacks the electrophilic carbonyl carbon of the methyl ester.
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol and forming the stable, aromatic pyrazole ring.
-
-
Solvent and Temperature: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and has a boiling point that provides sufficient thermal energy to overcome the activation barriers for both the SₙAr and cyclization steps without causing degradation.
-
Stoichiometry: A molar excess of hydrazine hydrate (3 equivalents) is used to ensure the complete consumption of the limiting reagent (the pyridine ester) and to drive the reaction equilibrium towards the product.
Trustworthiness: A Self-Validating System
This protocol incorporates several checkpoints to ensure reliability and reproducibility.
-
In-Process Control (IPC): TLC is a crucial tool for monitoring the reaction's progress. A successful reaction is visualized by the complete disappearance of the starting material spot (Methyl 2-chloro-5-bromonicotinate) and the appearance of a new, typically more polar, product spot.
-
Purification and Validation: The precipitation of the product upon cooling provides a highly effective initial purification step, as the target compound is often significantly less soluble in cold ethanol than the starting materials or byproducts. The subsequent washes with cold water and ethanol further remove residual impurities. For exacting applications, recrystallization from a suitable solvent like ethanol or isopropanol can be performed to achieve higher purity.
-
Product Characterization: The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:
-
¹H NMR: To confirm the molecular structure by observing characteristic proton signals and their coupling patterns.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point (m.p.): A sharp melting point range is indicative of high purity.
-
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound, a valuable building block for drug discovery and development. By leveraging a classic heterocyclization strategy and providing detailed rationale and validation checkpoints, this guide enables researchers to confidently produce this key intermediate with high purity and yield.
References
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. METHYL 2-CHLORONICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors.[1][2] Its structure is bioisosteric to purine bases like adenine, the core of adenosine triphosphate (ATP). This inherent similarity allows pyrazolo[3,4-b]pyridine derivatives to function as "hinge-binding" motifs, competitively occupying the ATP-binding site of a wide range of kinases and thereby modulating their activity.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, compounds built upon this scaffold have been successfully developed as potent and selective inhibitors for various kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRKs).[3][4][5]
This guide focuses on a key intermediate, Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate . This molecule is strategically designed for efficient library synthesis. The bromine atom at the C5 position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties.[6][7] Simultaneously, the methyl ester at the C3 position provides a reactive site for amide bond formation, allowing for the exploration of structure-activity relationships (SAR) in the solvent-exposed region of the kinase ATP pocket. The strategic placement of these two functional groups makes it an invaluable building block for drug discovery programs aimed at developing next-generation kinase inhibitors.
Physicochemical Properties and Data
A summary of the key properties for the title compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 916325-84-3 | [8] |
| Molecular Formula | C₈H₆BrN₃O₂ | [8] |
| Molecular Weight | 256.06 g/mol | [8] |
| SMILES | COC(=O)C1=C2C=C(C=NC2=NN1)Br | |
| InChI Key | NWAGLGKQKQZPHF-UHFFFAOYSA-N | |
| Appearance | Solid (Typical) |
Synthesis of the Core Intermediate
The synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system can be achieved through several established routes, often involving the condensation of a 5-aminopyrazole derivative with a suitable 1,3-bielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[1][2] The Gould-Jacobs reaction, using a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate, is another widely employed strategy.[1]
Below is a representative, multi-step protocol for the synthesis of this compound, adapted from established chemical principles for this scaffold.
Protocol 1: Synthesis of this compound
Rationale: This procedure involves the cyclization of a substituted aminopyrazole with a malonate derivative, followed by functional group manipulations to install the bromide and methyl ester. The choice of reagents and conditions is guided by the need for regioselectivity and high yield.
Materials:
-
3-Amino-5-bromopyrazole
-
Diethyl 2-(ethoxymethylene)malonate (DEEM)
-
Dowtherm A or Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Cyclocondensation (Gould-Jacobs Reaction)
-
In a three-neck round-bottom flask equipped with a condenser and a thermometer, combine 3-amino-5-bromopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture to 130-140 °C for 2 hours. The mixture will become a homogenous melt.
-
Add the reaction mixture dropwise to preheated Dowtherm A (or diphenyl ether) at 240-250 °C.
-
Maintain this temperature for 30-45 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Dilute with hexane, filter the solid, wash thoroughly with hexane, and dry under vacuum to yield the intermediate ethyl 5-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
-
Step 2: Chlorination
-
To the crude product from Step 1, add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
-
Step 3: Dechlorination
-
Dissolve the chlorinated intermediate in a suitable solvent like ethanol.
-
Add palladium on carbon (10% Pd/C, 5-10 mol%) and an appropriate base like triethylamine.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.
-
Filter the reaction through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate to yield ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
-
Step 4: Transesterification
-
Dissolve the ethyl ester from Step 3 in an excess of dry methanol.
-
Add a catalytic amount of sodium methoxide (or another suitable catalyst like sulfuric acid).
-
Stir the reaction at room temperature or gentle heat until transesterification is complete.
-
Neutralize the catalyst, remove the methanol under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain the final product, This compound .
-
Caption: Synthetic pathway for the target intermediate.
Application in Kinase Inhibitor Synthesis via Suzuki Coupling
The C5-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent.[9][10] This reaction forges a new carbon-carbon bond between the pyrazolopyridine core and an aryl or heteroaryl boronic acid, a critical step for building the final inhibitor.[6] This modularity allows researchers to rapidly generate a library of analogues to probe the kinase active site and optimize for potency and selectivity.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
Rationale: This protocol describes the palladium-catalyzed coupling of the bromo-intermediate with a generic arylboronic acid. The choice of a palladium catalyst with appropriate ligands (e.g., phosphine-based) and a base is crucial for an efficient reaction.[9][11] Microwave irradiation is often used to accelerate the reaction, though conventional heating is also effective.[11]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2) (2-5 mol%)[11][12]
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) (2.0-3.0 eq)[7]
-
Microwave vial or round-bottom flask
-
Standard workup and purification supplies
Procedure:
-
Reaction Setup:
-
To a microwave vial, add this compound (1.0 eq), the chosen arylboronic acid (1.3 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.5 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
-
Reaction Execution:
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to 100-120 °C for 15-45 minutes. Alternatively, heat conventionally at 80-90 °C for 6-12 hours.[12]
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the desired C5-arylated product.
-
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 916325-84-3 | RLB32584 [biosynth.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a bioisosteric replacement for purines in biologically active molecules.[1] Its derivatives are integral to the development of therapeutics, particularly in oncology, where they form the core of numerous kinase inhibitors.[2][3][4][5][6] This guide focuses on Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate , a versatile and strategically important building block. The presence of two distinct, orthogonally reactive sites—a bromine atom at the C5 position and a methyl carboxylate at the C3 position—provides synthetic chemists with a powerful platform for molecular diversification and the construction of complex molecular architectures. This document provides an in-depth exploration of its key applications, supported by detailed experimental protocols and mechanistic insights.
The Strategic Value of the Pyrazolo[3,4-b]pyridine Core
The fusion of a pyrazole and a pyridine ring creates a system that mimics the hydrogen bonding patterns of purine bases, allowing it to effectively interact with the ATP-binding sites of protein kinases.[1] The strategic placement of substituents on this core is critical for modulating potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for this purpose:
-
C5-Bromine: This site is primed for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and amino moieties that can occupy hydrophobic pockets or form key interactions within a kinase's active site.
-
C3-Methyl Carboxylate: This functional group is a versatile handle for elaboration, most commonly through conversion to amides. These amide substituents can be tailored to enhance solubility, provide additional hydrogen bonding interactions, or extend into solvent-exposed regions of the target protein.
The following sections detail the primary synthetic transformations leveraging these two functional handles.
Core Application: Palladium-Catalyzed Cross-Coupling at the C5 Position
The electron-deficient nature of the pyridine ring and the inherent reactivity of the C-Br bond make the C5 position an excellent electrophilic partner in cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the efficient formation of biaryl structures. For pyrazolo[3,4-b]pyridine-based kinase inhibitors, the C5-aryl substituent is often crucial for achieving high potency and selectivity.[5][7]
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (or ester) species, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for efficient turnover and suppression of side reactions like debromination.[8][9][10][11]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 5-Bromopyrazolopyridines for Drug Discovery
Abstract
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to the synergistic effects of the fused pyrazole and pyridine rings.[1] Its functionalization is critical for exploring structure-activity relationships (SAR) and developing novel drug candidates.[2][3] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, offering a powerful tool for modifying the pyrazolopyridine core.[4][5] This guide provides a detailed experimental protocol for the Suzuki coupling of 5-bromopyrazolopyridines, aimed at researchers, medicinal chemists, and drug development professionals. We delve into the mechanistic underpinnings of the reaction, offer a field-proven step-by-step procedure, and present a comprehensive troubleshooting guide to overcome common challenges associated with heteroaryl couplings.
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[5][6] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrazolopyridine. This is often the rate-determining step, particularly for electron-rich or sterically hindered heteroaryl halides.[7][8]
-
Transmetalation: The organic group from the activated organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base.[9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Key Parameters for a Successful Coupling
The success of coupling N-rich heterocycles like pyrazolopyridines hinges on the careful selection of four key components.
-
The Palladium Catalyst: The choice of palladium source (precatalyst) and, more critically, the ligand, is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, challenging couplings with heteroaryl halides often require more sophisticated systems.[8]
-
Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable sources of Pd(0) that are activated in situ. Pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf) are also widely used.
-
Ligands: For heteroaryl bromides, bulky, electron-rich phosphine ligands are the industry standard.[11] They accelerate the oxidative addition and reductive elimination steps. Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, leading to higher yields and lower catalyst loadings.[8][12]
-
-
The Base: The base serves a critical role in activating the boronic acid for transmetalation.[10] Its strength and solubility can dramatically impact the reaction outcome.
-
Common Choices: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. K₃PO₄ is often an excellent choice for difficult couplings due to its strength and solubility in mixed aqueous-organic solvents.[8] Stronger bases like hydroxides can accelerate the desired reaction but may also promote unwanted side reactions like protodeboronation.[8]
-
-
The Solvent System: The solvent must solubilize all reaction components, including the polar heterocyclic starting material, the nonpolar boronic acid, the palladium catalyst, and the inorganic base.
-
The Boron Reagent: While boronic acids are most common, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[6] Boronate esters (e.g., pinacol esters) or trifluoroborate salts (e.g., K[ArBF₃]) offer increased stability and are excellent alternatives.[10]
Detailed Experimental Protocol
This protocol describes a general, robust procedure for the Suzuki coupling of a generic 5-bromopyrazolopyridine with an arylboronic acid.
Materials & Reagents:
-
5-Bromopyrazolopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 5-bromopyrazolopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).[14]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (Argon is preferred). Repeat this evacuate/backfill cycle three to five times to ensure all oxygen is removed.[8] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[14] Solvents should be degassed beforehand by bubbling with argon for 20-30 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or aluminum heating block. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8] The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the starting bromide), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Experimental Workflow Visualization
Data Presentation: Reaction Condition Optimization
The following table provides a starting point for optimizing the Suzuki coupling of a generic 5-bromopyrazolopyridine with phenylboronic acid. Yields are illustrative and will vary based on the specific substrate.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Outcome |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 18 | Moderate Yield |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DME | 85 | 12 | Good Yield |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 8 | High Yield |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 12 | High Yield |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3.0) | THF/H₂O | 80 | 16 | Good to High Yield |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst (oxidized Pd(0)).2. Inefficient Oxidative Addition.3. Poor quality boronic acid. | 1. Ensure rigorous exclusion of oxygen; use freshly degassed solvents and properly purge the reaction vessel with inert gas.[8]2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, P(t-Bu)₃). Increase reaction temperature.[8][11]3. Use a fresh bottle of boronic acid or switch to a more stable boronate ester or trifluoroborate salt. |
| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high.2. Excess water in the reaction mixture. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or CsF). Lower the reaction temperature.[8]2. Use anhydrous solvents with a carefully controlled amount of water, or try a non-aqueous system with a base like CsF. |
| Formation of Homo-coupled Byproducts | 1. Oxygen contamination leading to reductive elimination of the boronic acid dimer.2. Reaction temperature too high. | 1. Improve inert atmosphere technique.2. Lower the reaction temperature and extend the reaction time. |
| Low Isolated Yield after Workup | 1. Product is highly polar and remains in the aqueous layer.2. Product chelates to silica gel during chromatography. | 1. Perform more extractions (5-6 times) with a more polar solvent like dichloromethane or a mixture of EtOAc/isopropanol.2. Pre-treat the crude material by filtering through a small plug of silica. Try a different stationary phase (e.g., alumina) or add a small amount of triethylamine to the eluent. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis and functionalization of 5-aryl-pyrazolopyridines. Success relies on a rational approach to selecting the catalyst system, base, and solvent to match the electronic properties of the heterocyclic substrate. By employing bulky, electron-rich phosphine ligands, ensuring an inert atmosphere, and carefully monitoring the reaction, researchers can efficiently generate diverse libraries of these medicinally important compounds. This guide provides a robust starting protocol and a framework for troubleshooting, empowering scientists to accelerate their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Strategic Role of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Modern Drug Discovery Libraries
Introduction: The Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. Central to this pursuit is the concept of the "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold, bearing a close structural resemblance to the endogenous purine bases, adenine and guanine.[1] This structural mimicry allows it to interact with a wide array of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling and are frequently implicated in diseases such as cancer.[2][3]
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No: 916325-84-3) emerges as a highly versatile and strategic building block for the construction of drug discovery libraries.[4] Its unique structural features, including the reactive bromide at the 5-position and the methyl carboxylate at the 3-position, provide orthogonal handles for molecular diversification. This allows for the systematic exploration of chemical space around the pyrazolo[3,4-b]pyridine core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of candidate drug molecules.
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its utilization in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for key chemical transformations, and illustrate its role in targeting critical signaling pathways.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 916325-84-3 | [4] |
| Molecular Formula | C₈H₆BrN₃O₂ | [4] |
| Molecular Weight | 256.06 g/mol | [4] |
| Appearance | Solid | [5] |
| SMILES | COC(=O)C1=C2C=C(C=NC2=NN1)Br | [4] |
| InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12) | [4] |
The Role in Kinase Inhibitor Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of potent inhibitors for several important kinase targets, including Tropomyosin Receptor Kinases (TRKs) and Fibroblast Growth Factor Receptors (FGFRs).[6][7] These kinases are key regulators of cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers.[6][8]
Targeting TRK and FGFR Signaling Pathways
Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that are activated by neurotrophins.[6] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of adult and pediatric tumors. The downstream signaling of TRK receptors proceeds primarily through the Ras/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7][9]
Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases that are crucial for normal development and tissue homeostasis.[7] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is implicated in a variety of cancers.[8] The downstream signaling cascades activated by FGFRs include the RAS-MAPK and PI3K-AKT pathways, similar to TRK signaling.[10][11]
Application in Drug Discovery Library Synthesis: Protocols and Methodologies
The true utility of this compound lies in its adaptability to various coupling reactions, allowing for the generation of diverse libraries of compounds for high-throughput screening. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of our building block, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrazolo[3,4-b]pyridine core.
Rationale: This protocol is designed to be broadly applicable to a variety of boronic acids and esters. The choice of a palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. Pd(PPh₃)₄ is a commonly used and effective catalyst for this type of transformation. The base, typically a carbonate, is essential for the transmetalation step of the catalytic cycle. A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. Then, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Self-Validation: The success of the reaction can be confirmed by comparing the TLC or LC-MS of the reaction mixture to the starting materials. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse array of primary and secondary amines at the 5-position of the pyrazolo[3,4-b]pyridine scaffold.[12]
Rationale: This protocol is optimized for the coupling of our bromo-substituted heterocycle with a range of amines. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the challenging C-N bond formation. A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and generate the active aminating agent. Anhydrous toluene is a suitable solvent for this moisture-sensitive reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and sodium tert-butoxide (1.5-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen).
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 0.04-0.10 eq.), followed by anhydrous toluene.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate (3 x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude material can be purified by flash column chromatography.
Self-Validation: The progress and completion of the reaction should be monitored by an appropriate analytical technique. The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, MS).
Conclusion: A Versatile Tool for Accelerated Drug Discovery
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its privileged scaffold, coupled with versatile synthetic handles, provides an exceptional platform for the rapid generation of diverse chemical libraries. The protocols outlined herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent robust and reliable methods for elaborating this core structure, paving the way for the discovery of novel kinase inhibitors and other therapeutic agents. By understanding the underlying principles of its reactivity and the biological context of its targets, researchers can leverage this valuable building block to accelerate the journey from initial hit identification to the development of life-saving medicines.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Optimal Reaction Conditions for Pyrazolopyridine Synthesis: An Application Note and Protocol Guide
Introduction: The Significance of Pyrazolopyridines in Modern Drug Discovery
Pyrazolopyridines represent a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered immense interest in the field of medicinal chemistry.[1] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and kinase inhibitory properties.[2][3] The structural versatility of the pyrazolopyridine core allows for the generation of large, diverse chemical libraries, making it a cornerstone in modern drug discovery and development programs. This guide provides an in-depth exploration of the optimal reaction conditions for the synthesis of pyrazolopyridines, offering detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Strategic Approaches to Pyrazolopyridine Synthesis
The construction of the pyrazolopyridine scaffold can be broadly categorized into two primary retrosynthetic strategies:
-
Formation of the pyridine ring onto a pre-existing pyrazole: This is the most common approach, often utilizing a substituted aminopyrazole as the key building block.[2]
-
Formation of the pyrazole ring onto a pre-existing pyridine: This strategy is less common but offers an alternative route to specific substitution patterns.
This guide will primarily focus on the first and more prevalent strategy, detailing various synthetic methodologies and their optimization.
I. Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like pyrazolopyridines from simple, readily available starting materials in a one-pot fashion.[1] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and simplifying purification processes.
A. Key Parameters for Optimization in MCRs
The success of a multi-component synthesis of pyrazolopyridines is highly dependent on the careful optimization of several key reaction parameters:
-
Catalyst Selection: The choice of catalyst is crucial and can significantly influence reaction rates and yields. A wide range of catalysts have been successfully employed, including:
-
Solvent Effects: The solvent plays a critical role in reactant solubility and can influence the reaction pathway.
-
Protic Solvents: Ethanol is a commonly used solvent, often under reflux conditions, and has been shown to provide excellent yields.[7]
-
Aprotic Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are also utilized.
-
Green Solvents: Water is an increasingly popular choice for its environmental benefits and can lead to high yields, sometimes in the presence of a co-catalyst or under specific pH conditions.[2]
-
Solvent-Free Conditions: In some instances, particularly with microwave irradiation, the reaction can be performed neat, further enhancing its green credentials.[8]
-
-
Temperature and Reaction Time: These two parameters are intrinsically linked.
B. Generalized Protocol for a Four-Component Synthesis of Pyrazolopyridines
This protocol describes a general procedure for the synthesis of 1,4-dihydropyrazolo[3,4-b]pyridines via a four-component reaction of an aldehyde, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Alg@SBA-15/Fe₃O₄, 0.02 g)[1]
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate, ammonium acetate, and the catalyst in ethanol.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if a heterogeneous catalyst is used, separate it from the reaction mixture using a magnet.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol).
C. Troubleshooting Common Issues in MCRs
| Problem | Possible Cause | Solution |
| Low Yield | Impure starting materials, suboptimal catalyst loading, incorrect temperature or reaction time. | Ensure high purity of reactants. Optimize catalyst amount and screen different catalysts. Monitor the reaction by TLC to determine the optimal time and temperature.[4] |
| Formation of Side Products | Incorrect reaction conditions, competing reaction pathways. | Adjust the order of addition of reactants. Modify the solvent or catalyst to favor the desired pathway. |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | After removing the catalyst (if applicable), concentrate the filtrate under reduced pressure and attempt to precipitate the product by adding a non-polar solvent (e.g., hexane). Column chromatography may be necessary. |
II. The Gould-Jacobs Reaction: A Classic Route to Pyrazolopyridinones
The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and can be adapted for the preparation of 4-hydroxypyrazolo[3,4-b]pyridines (which exist in their tautomeric 4-oxo form).[2][11] This reaction typically involves the condensation of an aminopyrazole with a malonic ester derivative, followed by a thermal cyclization.[2][11]
A. Optimizing the Gould-Jacobs Reaction
-
Reactants: 3-Aminopyrazole or its derivatives are used in place of aniline. Diethyl ethoxymethylenemalonate (DEEM) is a common malonic ester derivative employed.[2][12]
-
Reaction Conditions:
-
Step 1 (Condensation): This step is often carried out by heating the reactants together, sometimes without a solvent.[8]
-
Step 2 (Cyclization): This is a high-temperature thermal cyclization, typically performed in a high-boiling solvent like diphenyl ether or Dowtherm A. Microwave irradiation can significantly accelerate this step.[13]
-
Step 3 (Saponification and Decarboxylation): The resulting ester is often saponified with a base (e.g., NaOH) and then decarboxylated by heating in an acidic medium to yield the final pyrazolopyridinone.[11]
-
B. Detailed Protocol for Gould-Jacobs Synthesis of 4-Hydroxypyrazolo[3,4-b]pyridine
Materials:
-
3-Amino-5-methylpyrazole (1.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 mmol)
-
Diphenyl ether (5 mL)
-
10% Aqueous Sodium Hydroxide
-
Concentrated Hydrochloric Acid
Procedure:
-
Condensation: In a round-bottom flask, heat a mixture of 3-amino-5-methylpyrazole and diethyl ethoxymethylenemalonate at 100-110°C for 1-2 hours. Monitor the reaction by TLC until the starting aminopyrazole is consumed.
-
Cyclization: Add diphenyl ether to the reaction mixture and heat to reflux (approximately 250°C) for 30-60 minutes.
-
Work-up: Cool the reaction mixture to room temperature and add petroleum ether to precipitate the product. Collect the solid by filtration and wash with petroleum ether.
-
Saponification: Suspend the crude product in 10% aqueous sodium hydroxide and heat to reflux for 1 hour.
-
Decarboxylation: Cool the solution and acidify with concentrated hydrochloric acid. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
C. Visualizing the Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxypyrazolo[3,4-b]pyridine.
III. Microwave-Assisted Synthesis: A Green and Rapid Approach
Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating the synthesis of heterocyclic compounds, including pyrazolopyridines.[9][14] The primary advantages of this technology are significantly reduced reaction times, often improved yields, and the ability to perform reactions under solvent-free conditions.[15][16]
A. Optimization of Microwave-Assisted Pyrazolopyridine Synthesis
-
Microwave Reactor Parameters: Modern microwave reactors allow for precise control over temperature, pressure, and power. Optimization of these parameters is crucial for achieving the best results.
-
Solvent Choice: While some reactions can be run neat, the choice of a suitable microwave-absorbing solvent (e.g., ethanol, DMF, water) can be beneficial.
-
Catalyst: The same catalysts used in conventional heating methods are often effective under microwave irradiation, although catalyst loading may need to be re-optimized.
B. Protocol for Microwave-Assisted One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol)
-
Ethanol (2 mL)
Procedure:
-
In a 10 mL microwave reaction vial, combine 5-amino-3-methyl-1-phenylpyrazole, the aromatic aldehyde, malononitrile, and p-TSA in ethanol.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120°C) for a specified time (e.g., 5-15 minutes). The reaction progress can be monitored by running several small-scale reactions at different time points.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.
-
If necessary, purify the product by recrystallization or column chromatography.
C. Comparative Data: Conventional vs. Microwave Synthesis
| Synthetic Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | 2-24 hours | 60-85% | Well-established, does not require specialized equipment. |
| Microwave-Assisted | 5-30 minutes | 75-95% | Rapid, often higher yields, energy efficient, suitable for high-throughput synthesis.[9] |
IV. Mechanistic Insights and Key Intermediates
A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and troubleshooting unexpected outcomes.
A. Generalized Mechanism for a Multi-Component Reaction
The following diagram illustrates a plausible mechanism for the four-component synthesis of a dihydropyrazolopyridine.
Caption: Plausible mechanism for the multi-component synthesis of a dihydropyrazolopyridine.
Conclusion
The synthesis of pyrazolopyridines is a dynamic and evolving field, with a continuous drive towards more efficient, sustainable, and versatile methodologies. The choice of the optimal reaction conditions is paramount and is dictated by the specific synthetic strategy and the desired substitution pattern of the target molecule. Multi-component reactions, particularly when coupled with microwave-assisted synthesis, offer a powerful platform for the rapid generation of diverse pyrazolopyridine libraries. A thorough understanding of the underlying reaction mechanisms and the influence of key parameters such as catalysts, solvents, and temperature is essential for the successful synthesis and optimization of these medicinally important scaffolds.
References
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. ablelab.eu [ablelab.eu]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate via Automated Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key intermediate in pharmaceutical research and drug development.[1] Due to the polar nature of the pyrazolopyridine core, achieving high purity can be challenging. This guide outlines a robust method utilizing automated flash column chromatography, detailing the rationale behind parameter selection to ensure reproducible, high-purity results. The protocol addresses common challenges associated with the purification of polar heterocyclic compounds, such as poor solubility and strong binding to the stationary phase.[2]
Introduction: The Significance of Purifying Pyrazolopyridine Intermediates
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including their use as kinase inhibitors.[1] The purity of synthetic intermediates like this compound is paramount, as impurities can lead to side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.
The inherent polarity of the nitrogen-containing heterocyclic system, combined with the bromine and methyl carboxylate functional groups, presents a unique purification challenge.[2] This often results in issues such as tailing on silica gel and poor separation from polar byproducts. This document provides a systematic approach to developing a flash chromatography method tailored to the physicochemical properties of this compound.
Understanding the Chemistry: Key Considerations for Purification
The structure of this compound (Figure 1) suggests a moderate to high degree of polarity. The presence of multiple nitrogen atoms allows for hydrogen bonding with the silica stationary phase, potentially leading to strong retention.
Figure 1. Chemical Structure of this compound
Caption: Structure of this compound.
To overcome these challenges, a systematic approach to method development is crucial. This involves careful selection of the stationary and mobile phases, as well as the sample loading technique.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
Materials and Reagents
| Material | Grade/Specification | Supplier |
| Crude this compound | Synthesis Grade | In-house or Commercial |
| Silica Gel | 40-63 µm, 60 Å | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Supplier |
| Triethylamine (TEA) | Reagent Grade | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Standard Supplier |
Workflow for Purification
Caption: Workflow for the purification of this compound.
Step 1: Thin Layer Chromatography (TLC) for Method Development
The initial and most critical step is to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities.[3]
-
Prepare TLC Chambers: Use a range of solvent systems with varying polarity. Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or a DCM/MeOH mixture) and spot it onto the TLC plate.
-
Develop the Plates: Place the spotted TLC plates in the prepared chambers and allow the solvent front to travel up the plate.
-
Visualize: After development, visualize the spots under UV light (254 nm).
-
Optimize: If the compound remains at the baseline, increase the polarity of the mobile phase. A common starting point for pyrazolopyridine derivatives is a mixture of ethyl acetate and hexane.[4] If tailing is observed, which is common for nitrogen-containing heterocycles, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper bands.
Table 1. Example TLC Solvent System Trials
| Solvent System (v/v) | Target Compound Rf | Observations |
| 30% EtOAc in Hexane | 0.05 | Too low, needs more polarity. |
| 50% EtOAc in Hexane | 0.25 | Good starting point. |
| 70% EtOAc in Hexane | 0.45 | May elute too quickly. |
| 50% EtOAc in Hexane + 0.5% TEA | 0.28 | Reduced tailing, improved spot shape. |
Step 2: Column Packing and Sample Loading
For polar compounds that may have limited solubility in the initial mobile phase, dry loading is highly recommended.[5]
-
Dissolve Crude Product: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Adsorb onto Silica: Add a small amount of silica gel to the dissolved product and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Pack the Column: If using a pre-packed column, skip to the next step. For manual packing, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% EtOAc in Hexane) and carefully pack the column, ensuring no air bubbles are trapped.
-
Load the Sample: Add the dry-loaded sample to the top of the packed column.
Step 3: Elution and Fraction Collection
A gradient elution is generally more effective than an isocratic elution for separating complex mixtures.
-
Equilibrate the Column: Run 2-3 column volumes of the initial mobile phase through the column to ensure it is properly equilibrated.
-
Start the Gradient: Begin with a low polarity mobile phase and gradually increase the concentration of the more polar solvent. A typical gradient for this type of compound might be from 20% to 80% ethyl acetate in hexane over 10-15 column volumes.
-
Monitor the Elution: Use the automated system's UV detector to monitor the elution profile.
-
Collect Fractions: Collect fractions based on the UV absorbance peaks.
Table 2. Recommended Flash Chromatography Parameters
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase chromatography. |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (+ 0.5% TEA) | Polar solvent with basic modifier. |
| Gradient | 20-80% B over 15 CV | Ensures good separation of closely eluting impurities. |
| Flow Rate | 20-40 mL/min (for a 40g column) | Optimal for resolution and speed. |
| Detection | UV at 254 nm | Aromatic nature of the compound allows for UV detection. |
| Loading Technique | Dry Loading | Prevents band broadening for poorly soluble compounds. |
Step 4: Post-Purification Analysis
-
Analyze Fractions: Spot every few fractions on a TLC plate and develop using the optimized solvent system to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterize: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Compound streaks/tails on TLC/column | Acidic silica interacting with basic nitrogens. | Add a basic modifier like triethylamine (0.1-1%) to the eluent.[5] |
| Poor separation of closely eluting impurities | Inappropriate solvent system or steep gradient. | Use a shallower gradient or try a different solvent system (e.g., DCM/MeOH). |
| Compound does not elute from the column | Compound is too polar for the chosen mobile phase. | Switch to a more polar solvent system (e.g., methanol in DCM). Consider reverse-phase chromatography if the compound is highly polar.[6][7] |
| Low recovery of the compound | Compound may be unstable on silica gel. | Perform a stability test on a small scale. If unstable, consider using a different stationary phase like alumina or a bonded phase.[5] |
Conclusion
This application note provides a comprehensive and systematically developed protocol for the purification of this compound using automated flash chromatography. By carefully selecting the mobile phase with a basic modifier and employing a dry loading technique, high purity and good recovery of this valuable intermediate can be reliably achieved. This methodology serves as a robust starting point for the purification of other structurally related polar heterocyclic compounds.
References
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. labex.hu [labex.hu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. teledynelabs.com [teledynelabs.com]
Application Notes and Protocols for the Derivatization of the Pyrazolo[3,4-b]pyridine Core
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine ring system, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics.[3][4][5] The versatility of this heterocyclic system lies in its multiple sites for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[2] This guide provides a comprehensive overview of established and innovative strategies for the derivatization of the pyrazolo[3,4-b]pyridine core, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors. The methodologies discussed herein are foundational for exploring the vast chemical space and unlocking the full therapeutic potential of this remarkable scaffold.
Strategic Derivatization: A Positional Guide
The pyrazolo[3,4-b]pyridine core offers several key positions for derivatization, each providing a unique vector for structural modification and influencing the molecule's interaction with biological targets. The primary sites for functionalization are the nitrogen atom of the pyrazole ring (N-1) and the carbon atoms at positions 3, 4, 5, and 6.
Part 1: Synthesis of Key Precursors
A common and versatile starting point for extensive derivatization is the 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate. Its synthesis is a critical first step in many synthetic campaigns.
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from the Gould-Jacobs reaction, a reliable method for constructing the pyrazolo[3,4-b]pyridine core and introducing a reactive handle at the C-4 position.[2][6]
Reaction Scheme:
Gould-Jacobs reaction for 4-chloro-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
3-Aminopyrazole
-
Diethyl 2-(ethoxymethylene)malonate
-
Dowtherm A (or other high-boiling solvent)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The intermediate, ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, will precipitate. Collect the solid by filtration and wash with hexane.
-
Chlorination: Suspend the crude intermediate in phosphorus oxychloride (POCl₃, 5-10 vol). Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.
-
Work-up: Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-1H-pyrazolo[3,4-b]pyridine.
Part 2: Derivatization at the C-4 Position
The 4-chloro substituent is an excellent leaving group, making it amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at this position.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution at C-4
This protocol outlines a general method for displacing the 4-chloro group with various nucleophiles, such as amines, alcohols, and thiols.[7]
Reaction Scheme:
Nucleophilic aromatic substitution at the C-4 position.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine
-
Nucleophile (e.g., aniline, phenol, thiophenol) (1.2-2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0-3.0 eq)
-
Solvent (e.g., DMF, DMA, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired nucleophile (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography or recrystallization to yield the desired 4-substituted pyrazolo[3,4-b]pyridine.
Table 1: Examples of C-4 Derivatization
| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 4-(Phenylamino)-1H-pyrazolo[3,4-b]pyridine | 85 |
| Morpholine | Cs₂CO₃ | DMA | 110 | 4-(Morpholin-4-yl)-1H-pyrazolo[3,4-b]pyridine | 92 |
| Sodium methoxide | NaH | THF | 60 | 4-Methoxy-1H-pyrazolo[3,4-b]pyridine | 78 |
| Thiophenol | K₂CO₃ | NMP | 90 | 4-(Phenylthio)-1H-pyrazolo[3,4-b]pyridine | 88 |
Part 3: Functionalization at the N-1 Position
The pyrazole nitrogen (N-1) is readily functionalized through N-arylation or N-alkylation reactions, which is crucial for modulating the pharmacokinetic properties of the molecule.
Protocol 3: Copper-Catalyzed N-Arylation
This protocol describes a Chan-Lam coupling for the N-arylation of the pyrazolo[3,4-b]pyridine core using boronic acids.[8][9]
Reaction Scheme:
Copper-catalyzed N-arylation of the pyrazolo[3,4-b]pyridine core.
Materials:
-
1H-Pyrazolo[3,4-b]pyridine derivative
-
Aryl boronic acid (1.5-2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., triethylamine, pyridine) (2.0 eq)
-
Solvent (e.g., dichloromethane, methanol)
-
Molecular sieves (optional)
Procedure:
-
Reaction Setup: In a flask open to the air, combine the 1H-pyrazolo[3,4-b]pyridine (1.0 eq), aryl boronic acid (1.5 eq), and copper(II) acetate (0.1 eq).
-
Solvent and Base Addition: Add the solvent and the base. Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-arylated product.
Part 4: C-H Functionalization at the C-3 Position
Direct C-H activation is a powerful and atom-economical strategy for introducing substituents at the C-3 position of the pyrazolo[3,4-b]pyridine core.
Protocol 4: Palladium-Catalyzed C-3 Arylation
This protocol details a direct C-H arylation at the C-3 position, a method that avoids the pre-functionalization of the heterocycle.[10]
Reaction Scheme:
Palladium-catalyzed direct C-H arylation at the C-3 position.
Materials:
-
N-Protected 1H-pyrazolo[3,4-b]pyridine
-
Aryl halide (bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (2-5 mol%)
-
Ligand (e.g., PPh₃, Xantphos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the N-protected pyrazolo[3,4-b]pyridine (1.0 eq), aryl halide (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.5 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Heat the reaction mixture to 100-140 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Extraction and Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Part 5: Cross-Coupling Reactions for C-C Bond Formation
For more complex derivatizations, traditional cross-coupling reactions are indispensable. These typically require a pre-installed halide at the desired position.
Protocol 5: Suzuki-Miyaura Coupling
This protocol is for the Suzuki-Miyaura coupling of a halogenated pyrazolo[3,4-b]pyridine with a boronic acid or ester, a robust method for forming C-C bonds.[11][12][13][14]
Reaction Scheme:
Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated pyrazolo[3,4-b]pyridine (e.g., 3-iodo or 4-chloro derivative)
-
Boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halogenated pyrazolo[3,4-b]pyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.5 eq).
-
Degassing and Solvent Addition: Purge the vessel with an inert gas. Add the degassed solvent system.
-
Heating: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Table 2: Representative Suzuki-Miyaura Couplings
| Halide Position | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| C-3 (Iodo) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 91 |
| C-4 (Chloro) | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 87 |
| C-5 (Bromo) | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 110 | 82 |
Protocol 6: Sonogashira Coupling
The Sonogashira coupling is a highly effective method for installing alkyne functionalities onto the pyrazolo[3,4-b]pyridine scaffold.[15][16][17][18]
Reaction Scheme:
References
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Materials Science
Abstract
This technical guide provides an in-depth exploration of the potential applications of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a foundational building block in the field of materials science. While the pyrazolo[3,4-b]pyridine scaffold is extensively researched in medicinal chemistry for its diverse pharmacological activities, its utility in the development of advanced organic materials remains a burgeoning area of investigation.[1][2] This document will illuminate the prospective use of this specific molecule in the synthesis of novel materials for organic electronics, with a primary focus on Organic Light-Emitting Diodes (OLEDs), and as a core component for the design of fluorescent chemosensors. Detailed, field-proven protocols are provided to guide researchers in the synthesis and functionalization of this versatile heterocyclic compound.
Introduction: The Pyrazolo[3,4-b]pyridine Core as a Privileged Scaffold for Functional Materials
The 1H-pyrazolo[3,4-b]pyridine is a fused heterocyclic system that is isosteric to purine, a key component of DNA. This structural feature has made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous kinase inhibitors and anticancer agents.[3][4] Beyond its biomedical significance, the rigid, planar structure and rich electron density of the pyrazolo[3,4-b]pyridine core impart desirable photophysical properties, making it an attractive candidate for applications in materials science.[5][6] Derivatives of the related 1H-pyrazolo[3,4-b]quinoline and quinoxaline systems have been investigated for their electroluminescent properties in OLEDs.[7][8]
This compound, hereafter referred to as MPBPC , is a particularly interesting derivative for materials synthesis. It possesses two key functional handles for molecular elaboration:
-
A bromo substituent at the C5 position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the facile introduction of various aryl or vinyl groups to extend the π-conjugated system.[9][10]
-
A methyl carboxylate group at the C3 position, which can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to amides, esters, or other functional groups, or used as an anchoring group for surface modification.[1][3]
These reactive sites provide a modular approach to designing novel organic semiconductors with tailored electronic and photophysical properties.
Application I: A Building Block for Hole-Transporting Materials (HTMs) in OLEDs
The development of efficient and stable Hole-Transporting Materials (HTMs) is crucial for the performance of OLEDs. The pyrazolo[3,4-b]pyridine core, with its electron-rich nature, can be functionalized with hole-transporting moieties to create novel HTMs. The bromine atom on MPBPC serves as a convenient point for introducing such functionalities via Suzuki cross-coupling.[9]
Proposed Synthetic Pathway
Herein, we propose a synthetic route to a novel, asymmetric HTM based on MPBPC , incorporating a triphenylamine moiety, a well-known hole-transporting unit.
Caption: Proposed synthetic workflow for a novel Hole-Transporting Material (HTM) from MPBPC.
Detailed Experimental Protocol: Synthesis of N,N-diphenyl-4-(3-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)aniline
PART A: Suzuki Cross-Coupling
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (MPBPC ) (1.0 g, 3.9 mmol), 4-(diphenylamino)phenylboronic acid (1.35 g, 4.68 mmol), and potassium carbonate (1.62 g, 11.7 mmol).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). Bubble nitrogen through the mixture for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.225 g, 0.195 mmol).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-(4-(diphenylamino)phenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate .
PART B: Saponification
-
Reaction Setup: Dissolve the product from Part A (1.5 g, 3.5 mmol) in a mixture of tetrahydrofuran (THF) (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add lithium hydroxide monohydrate (0.29 g, 7.0 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 6 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and acidify to pH 3-4 with 1M HCl. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-(4-(diphenylamino)phenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .
PART C: Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid from Part B (1.0 g, 2.4 mmol) in dry N,N-dimethylformamide (DMF) (15 mL) under a nitrogen atmosphere, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 g, 2.9 mmol) and N,N-diisopropylethylamine (DIPEA) (0.84 mL, 4.8 mmol).
-
Reagent Addition: Stir the mixture for 15 minutes at room temperature, then add morpholine (0.25 mL, 2.9 mmol).
-
Reaction Execution: Continue stirring at room temperature for 8 hours.
-
Work-up and Purification: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final product, N,N-diphenyl-4-(3-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)aniline .
Characterization Data (Hypothetical)
The synthesized HTM would be characterized by standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to the pyrazolopyridine, triphenylamine, and morpholine protons with correct integration. |
| ¹³C NMR | Resonances consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the calculated molecular weight. |
| UV-Vis Absorption | Absorption maxima in the range of 300-400 nm, characteristic of π-π* transitions in the conjugated system. |
| Photoluminescence | Emission in the blue or green region of the spectrum when excited at the absorption maximum. |
| Cyclic Voltammetry | Reversible oxidation wave indicating its potential as a hole-transporting material. HOMO level estimable from this data. |
| Thermal Stability (TGA) | High decomposition temperature (>300 °C), indicating good thermal stability for device fabrication. |
Application II: Core Scaffold for Fluorescent Chemosensors
The inherent fluorescence of some pyrazolo[3,4-b]pyridine derivatives makes them excellent candidates for the development of fluorescent chemosensors.[5] The ester functionality in MPBPC can be modified to introduce a receptor unit for a specific analyte (e.g., a metal ion). Upon binding of the analyte, a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, can be observed.
General Design and Workflow
Caption: General workflow for developing a fluorescent chemosensor from MPBPC.
Protocol Outline: Development of a Metal Ion Sensor
-
Synthesis of the Carboxylic Acid Intermediate: Follow the saponification protocol (Part B) described in section 2.2 to convert MPBPC to 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .
-
Amide Coupling with a Receptor:
-
Select an appropriate receptor for the target metal ion (e.g., aza-crown ether for alkali metal ions, cyclen for transition metal ions). The receptor must have a primary or secondary amine for coupling.
-
Perform an amide coupling reaction similar to Part C in section 2.2, using the selected amine-functionalized receptor instead of morpholine.
-
-
Purification and Characterization: Purify the final sensor molecule by column chromatography or recrystallization. Characterize its structure using NMR and mass spectrometry.
-
Photophysical Studies and Titration:
-
Record the UV-Vis absorption and fluorescence emission spectra of the sensor molecule in a suitable solvent.
-
Perform a fluorescence titration experiment by adding increasing concentrations of the target metal ion to a solution of the sensor.
-
Monitor the changes in fluorescence intensity. A significant and selective change in the presence of the target analyte indicates successful sensor development.
-
Conclusion
This compound is a promising, yet underexplored, building block for materials science. Its dual functional handles allow for a modular approach to the synthesis of complex organic molecules with tailored properties. The protocols and application concepts outlined in this guide are intended to provide a solid foundation for researchers to explore the potential of this versatile compound in the development of next-generation organic electronic materials and fluorescent sensors. The rich chemistry of the pyrazolo[3,4-b]pyridine scaffold, combined with the strategic placement of reactive functional groups in MPBPC , opens up a vast design space for novel functional materials.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and professionals engaged in the synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Introduction: The Synthetic Challenge
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The target molecule, this compound, is a key intermediate for the development of various therapeutic agents. However, its synthesis can be challenging, often plagued by low yields, side product formation, and purification difficulties. This guide will provide a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolo[3,4-b]pyridine core?
A1: The construction of the pyrazolo[3,4-b]pyridine scaffold typically involves the annulation of a pyridine ring onto a pre-existing pyrazole or vice-versa. The most prevalent strategies start with a substituted aminopyrazole which then undergoes cyclization with a 1,3-dicarbonyl compound or its equivalent.[1][2] Multi-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound are also increasingly employed for their efficiency.[3][4]
Q2: I am observing a very low yield in my primary cyclization step. What are the likely causes?
A2: Low yields in the cyclization to form the pyrazolo[3,4-b]pyridine ring are a frequent issue. The primary culprits often include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and choice of solvent can dramatically impact the yield.[5]
-
Poor Quality of Starting Materials: Impurities in the aminopyrazole or the dicarbonyl compound can lead to a cascade of side reactions.
-
Formation of Regioisomers: If an unsymmetrical dicarbonyl compound is used, the formation of two different regioisomers is possible, which can complicate purification and lower the yield of the desired product.[1]
-
Product Degradation: The pyrazolo[3,4-b]pyridine core can be sensitive to harsh reaction conditions, leading to decomposition.
Q3: My reaction produces a significant amount of dark, tar-like material. How can I prevent this?
A3: Tar formation is often indicative of polymerization or extensive decomposition of starting materials or products, especially under strong acidic or high-temperature conditions. To mitigate this:
-
Optimize Reaction Temperature: Lowering the reaction temperature and extending the reaction time may prevent thermal decomposition.
-
Control Catalyst Concentration: If an acid or base catalyst is used, its concentration should be carefully optimized.
-
Degas Solvents: Removing dissolved oxygen from the solvent can prevent oxidative side reactions that may lead to colored impurities.
Q4: I am struggling with the purification of the final bromo-substituted product. What are the best practices?
A4: Bromo-substituted heterocycles can sometimes be challenging to purify due to their crystallinity and solubility characteristics.
-
Column Chromatography: Silica gel column chromatography is a standard method. A careful selection of the eluent system is crucial. Often, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be highly effective for removing minor impurities.
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For instance, washing with water can remove inorganic salts, and a non-polar solvent like ether can remove non-polar side products.[6]
Troubleshooting Guide: Low Yield in the Synthesis of this compound
This section provides a systematic approach to diagnosing and resolving low yield issues.
Problem: Low Yield after Cyclization and Bromination
The synthesis of this compound can be envisioned through a multi-step process, often culminating in a cyclization to form the bicyclic core followed by bromination, or the use of a pre-brominated precursor.
Workflow for Troubleshooting Low Yield
Below is a DOT script for a troubleshooting workflow diagram.
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Issue: Impurities in the aminopyrazole precursor or the dicarbonyl component are a common source of low yields and side product formation.
-
Solution:
-
Confirm the purity of your starting materials by NMR and melting point.
-
If necessary, purify the starting materials by recrystallization or column chromatography before use.
-
-
-
Optimize Reaction Conditions for Cyclization:
-
Issue: The cyclization reaction is often sensitive to temperature, solvent, and catalysts.
-
Solution:
-
Temperature: If you observe product degradation (darkening of the reaction mixture), consider running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Acetic acid is commonly used, but other solvents like ethanol, DMF, or toluene could be explored.[5][7]
-
Catalyst: While some cyclizations proceed thermally, others require an acid catalyst (e.g., p-toluenesulfonic acid, HCl) or a base.[5] A systematic screening of catalysts and their concentrations is recommended.
-
Parameter Condition 1 Condition 2 Condition 3 Solvent Acetic Acid Ethanol DMF Temperature 120 °C 80 °C 100 °C Catalyst None p-TsOH (0.1 eq) Acetic Acid (cat.) Typical Yield Variable Often Improved Can be effective -
-
Investigate the Bromination Step:
-
Issue: The regioselectivity and efficiency of bromination can be problematic. Over-bromination or reaction at undesired positions can occur.
-
Solution:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and often milder alternative to elemental bromine.[8]
-
Reaction Conditions: The reaction is typically performed in a suitable solvent like DMF or acetic acid. The temperature should be carefully controlled to prevent side reactions.
-
Acid Catalyst: The presence of a strong acid like sulfuric acid can facilitate the bromination of deactivated aromatic rings.[8]
-
-
-
Analyze Side Products:
-
Issue: The formation of unexpected byproducts reduces the yield of the desired product.
-
Solution:
-
Isolate the major side products and characterize them by spectroscopic methods (NMR, Mass Spectrometry).
-
Understanding the structure of the side products can provide valuable insights into competing reaction pathways. For example, the formation of isomers could indicate a lack of regioselectivity in the cyclization step.
-
-
Experimental Protocol: A Representative Synthesis
While a definitive, optimized protocol for the title compound is proprietary to various research entities, a general and plausible synthetic approach based on established methodologies is provided below for educational purposes. This protocol is a composite of common procedures for similar heterocyclic systems and should be optimized for your specific laboratory conditions.
Synthetic Workflow Diagram
Caption: A generalized synthetic workflow for the target molecule.
Step 1: Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Illustrative)
-
To a solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in glacial acetic acid, add the appropriate 1,3-dicarbonyl compound (1.1 equivalents).
-
Heat the reaction mixture to reflux (around 120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve the crude Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1 equivalent) in a suitable solvent such as DMF or concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. dau.url.edu [dau.url.edu]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Enhancing Assay Success with Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the technical support center for researchers working with Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide, presented in a question-and-answer format, is designed to provide you with the in-depth knowledge and practical troubleshooting advice needed to overcome solubility challenges and ensure the success of your assays. As Senior Application Scientists, we have synthesized our expertise to offer you a comprehensive resource grounded in scientific principles and field-proven techniques.
Introduction: The Critical Role of Solubility in Assay Performance
The reliability and reproducibility of any biological assay are fundamentally dependent on the solubility of the test compound. Poor solubility of a compound like this compound can lead to a host of experimental artifacts, including underestimated potency, high data variability, and even false negatives. This guide will walk you through a systematic approach to enhancing the solubility of this pyrazolopyridine derivative, ensuring that your assay results are accurate and meaningful.
Understanding the Physicochemical Properties of Your Compound
A deep understanding of the inherent properties of this compound is the first step towards developing an effective solubilization strategy. While experimental data for this specific molecule is not widely available, we can make scientifically sound estimations based on its structure and the known properties of similar compounds.
Question: What are the likely pKa and logP values for this compound, and what do they imply for its solubility?
Answer:
-
pKa (Predicted): The pyrazolo[3,4-b]pyridine core contains several nitrogen atoms that can be protonated. Based on computational prediction methods for similar heterocyclic systems, the most basic nitrogen is likely to have a pKa in the range of 2.5 - 4.5 .[1] This suggests that the compound is a weak base and will become positively charged in acidic conditions.
-
logP (Predicted): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For this compound, the presence of the bromo substituent and the aromatic rings suggests a moderately lipophilic character. Computational models estimate the logP to be in the range of 2.0 - 3.5 .[2][3] A positive logP value indicates a preference for a non-polar environment over an aqueous one.[3]
Implications for Solubility:
A moderately high logP and a weakly basic pKa present a classic solubility challenge. The compound is likely to be poorly soluble in neutral aqueous buffers, which are common in many biological assays. However, its solubility is expected to increase in more acidic conditions where it can be protonated.[4]
Frequently Asked Questions & Troubleshooting Guides
This section provides detailed answers to common questions and troubleshooting advice for enhancing the solubility of this compound.
Co-solvent Systems: Your First Line of Attack
Question: How can I use co-solvents to dissolve my compound, and what are the potential pitfalls?
Answer:
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[] For this compound, this is often the most straightforward initial approach.
Step-by-Step Protocol for Using a Co-solvent:
-
Initial Dissolution: Prepare a high-concentration stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful and widely used solvent for poorly soluble compounds in drug discovery.[3]
-
Serial Dilution: Serially dilute the DMSO stock solution into your aqueous assay buffer. It is crucial to perform this dilution in a stepwise manner to avoid precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can have detrimental effects on cells and enzymes.[6][7]
Troubleshooting Co-solvent Issues:
| Problem | Probable Cause | Solution |
| Compound precipitates upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer/co-solvent mixture has been exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of the co-solvent, but be mindful of its effect on the assay. 3. Try a different co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400.[8] |
| High background signal or assay interference. | The co-solvent is interfering with the assay components or detection method. | 1. Run a solvent-only control to determine the extent of interference. 2. Reduce the final co-solvent concentration. 3. Consider alternative co-solvents known for lower assay interference, such as Cyrene™.[9][10][11] |
| Observed cellular toxicity. | The co-solvent, particularly DMSO, is toxic to the cells at the concentration used. | 1. Lower the final DMSO concentration to below 0.1% if possible.[6] 2. Explore less toxic co-solvents.[12] 3. Reduce the incubation time of the cells with the compound. |
dot
Caption: Co-solvent workflow for solubilizing your compound.
pH Adjustment: Leveraging the Compound's Basic Nature
Question: Can I improve the solubility of this compound by adjusting the pH of my buffer?
Answer:
Yes, given its predicted weakly basic nature, adjusting the pH of your assay buffer to be more acidic can significantly increase the solubility of this compound.[4] By lowering the pH below the compound's pKa, you increase the proportion of the more soluble, protonated form.[13]
Step-by-Step Protocol for pH-Mediated Solubilization:
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your specific assay. Many cellular and enzymatic assays are sensitive to pH changes.
-
Prepare Acidic Buffer: Prepare your assay buffer at a lower pH (e.g., pH 6.0 or 6.5) if tolerated by your system.
-
Dissolve Compound: Attempt to dissolve the compound directly in the acidic buffer or dilute a DMSO stock into the acidic buffer.
-
Control for pH Effects: Always run a vehicle control with the acidic buffer to ensure that the pH change itself does not affect your assay outcome.
Troubleshooting pH Adjustment:
| Problem | Probable Cause | Solution |
| Assay is not functional at lower pH. | The enzyme, cells, or other assay components are sensitive to the acidic conditions. | 1. Determine the lowest pH at which your assay remains robust. 2. Consider a combination approach: a mildly acidic buffer with a low percentage of co-solvent.[8] |
| Compound is still not soluble enough. | The required concentration is still above the solubility limit, even at a lower pH. | 1. Combine pH adjustment with another technique, such as the use of co-solvents or surfactants.[14] 2. If possible, lower the final compound concentration in the assay. |
dot
Caption: Effect of pH on the solubility of a weak base.
Surfactants and Other Excipients: Advanced Strategies
Question: What are surfactants, and how can they help with the solubility of my compound?
Answer:
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[15] Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are commonly used in biological assays.
Step-by-Step Protocol for Using Surfactants:
-
Select a Surfactant: Choose a surfactant that is known to be compatible with your assay system.
-
Prepare Surfactant Solution: Prepare your assay buffer containing the surfactant at a concentration above its CMC.
-
Dissolve Compound: Add your compound (either as a solid or from a concentrated DMSO stock) to the surfactant-containing buffer.
-
Equilibrate: Gently mix and allow the solution to equilibrate to ensure micelle formation and compound encapsulation.
Considerations for Other Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[16]
-
Polymers: Certain polymers can be used to create amorphous solid dispersions, which can improve the dissolution rate and solubility of a compound.
Troubleshooting Surfactants and Excipients:
| Problem | Probable Cause | Solution |
| Assay Inhibition. | The surfactant is denaturing a protein or interfering with a biological process. | 1. Screen different surfactants to find one that is compatible with your assay. 2. Use the lowest effective concentration of the surfactant. |
| Inconsistent Results. | The compound may not be fully encapsulated, or the micelles may be unstable. | 1. Ensure the surfactant concentration is above the CMC. 2. Allow sufficient time for equilibration. |
Summary of Recommended Solubilization Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the aqueous medium. | Simple and widely applicable. | Can cause assay interference and cellular toxicity at higher concentrations.[1] | Initial screening and in vitro biochemical assays. |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the compound.[8] | Can be very effective for ionizable compounds. | Limited by the pH tolerance of the assay system. | Assays that are robust over a range of pH values. |
| Surfactants | Encapsulates the hydrophobic compound in micelles. | Can significantly increase apparent solubility. | Potential for assay interference. | When co-solvents and pH adjustment are not sufficient or suitable. |
| Cyclodextrins | Forms inclusion complexes with the compound. | Generally low toxicity and minimal assay interference. | Can be a more complex formulation to prepare. | Cell-based assays and when other methods fail. |
Conclusion
Successfully enhancing the solubility of this compound for your assays requires a systematic and informed approach. By understanding the compound's predicted physicochemical properties and applying the principles and protocols outlined in this guide, you can overcome solubility challenges and generate high-quality, reliable data. Remember to always validate your chosen solubilization method to ensure it does not interfere with your specific assay.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 1328893-17-9|Methyl 5-bromo-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peerj.com [peerj.com]
- 9. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. drishtiias.com [drishtiias.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. benchchem.com [benchchem.com]
optimization of reaction time and temperature for pyrazolopyridine formation
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. However, their synthesis can present challenges, particularly in optimizing reaction conditions to achieve high yields and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrazolopyridines. Our approach is grounded in scientific principles and practical, field-tested experience to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis of pyrazolopyridines, with a focus on optimizing reaction time and temperature.
Issue 1: Low or No Product Yield
Question: I am attempting a pyrazolopyridine synthesis and observing very low yield, or in some cases, no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in pyrazolopyridine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as inhibitors or participate in side reactions, consuming your starting materials.
-
Recommendation: Always ensure your starting materials are of high purity. If in doubt, purify them by recrystallization or column chromatography before use.
-
-
Reaction Temperature: Suboptimal temperature is a primary cause of low yield. The reaction may be too slow at lower temperatures, or your product and reactants may decompose at higher temperatures.
-
Recommendation: Screen a range of temperatures. Some reactions proceed at room temperature, while others require significant heating. For instance, some protocols specify reflux in ethanol (around 78°C), while others may require temperatures as high as 150-160°C, particularly when using catalysts like acetic acid. It is crucial to monitor the reaction at different temperatures to find the optimal point.
-
-
Reaction Time: The duration of the reaction is intrinsically linked to the temperature. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the point of maximum product formation and prevent unnecessary heating. Reaction times can vary widely, from 30-60 minutes to 16 hours or more, depending on the specific reactants and conditions.
-
-
Solvent and Catalyst: The choice of solvent and catalyst significantly influences reaction kinetics and yield. The solvent affects the solubility of reactants and the overall reaction rate, while the catalyst can lower the activation energy of the reaction.
-
Recommendation: The choice of solvent is crucial. Acetic acid is commonly used as a solvent and catalyst, often at reflux temperatures. Ethanol is another common solvent, particularly for reactions involving catalysts like L-proline at around 80°C. In some cases, solvent-free reactions at high temperatures (100-160°C) have been successful. If you are experiencing low yields, consider screening different solvents and catalysts based on literature precedents for similar pyrazolopyridine syntheses.
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound. The ratio of the resulting isomers depends on the relative electrophilicity of the two carbonyl groups.
-
Controlling Reaction Conditions: In some instances, the choice of solvent and catalyst can influence the regioselectivity of the reaction.
-
Recommendation: A thorough literature search for syntheses of analogous pyrazolopyridines is the best starting point to find conditions that favor the formation of your desired regioisomer. Modifying the reaction temperature can also sometimes influence the kinetic versus thermodynamic product distribution.
-
-
Separation of Isomers: If the formation of regioisomers cannot be suppressed, efficient separation is key.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection is crucial. A good starting point for many organic compounds is a gradient of hexane and ethyl acetate.
-
Experimental Protocols and Methodologies
To systematically optimize your reaction conditions, a structured approach is essential. Design of Experiments (DoE) is a powerful statistical method for this purpose.
Protocol 1: Optimization of Reaction Time and Temperature using Design of Experiments (DoE)
DoE allows for the simultaneous variation of multiple factors (e.g., temperature, time, catalyst loading) to efficiently identify optimal reaction conditions.
Objective: To determine the optimal reaction temperature and time for the formation of a target pyrazolopyridine.
Methodology:
-
Factor and Level Selection:
-
Identify the key factors to investigate. For this example, we will focus on Temperature and Reaction Time .
-
Define a range for each factor (low and high levels). For example:
-
Temperature: 80°C (low) to 120°C (high)
-
Reaction Time: 2 hours (low) to 8 hours (high)
-
-
-
Experimental Design:
-
A full factorial design is a good starting point. For two factors at two levels, this will require 2² = 4 experiments, plus center points to check for curvature.
-
| Experiment | Temperature (°C) | Time (hours) |
| 1 | 80 | 2 |
| 2 | 120 | 2 |
| 3 | 80 | 8 |
| 4 | 120 | 8 |
| 5 (Center) | 100 | 5 |
| 6 (Center) | 100 | 5 |
-
Execution and Analysis:
-
Run the experiments as defined in the design table.
-
Analyze the yield and purity of the product for each experiment using a suitable analytical method like HPLC or ¹H NMR with an internal standard.
-
Use statistical software to analyze the results and build a model that describes the relationship between the factors and the response (yield). This will help identify the optimal conditions.
-
Caption: A workflow diagram for optimizing reaction conditions using Design of Experiments (DoE).
Protocol 2: General Procedure for Reaction Monitoring by HPLC
Objective: To monitor the progress of the pyrazolopyridine synthesis to determine the optimal reaction time.
Methodology:
-
**Sample
Technical Support Center: Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-84-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights into the stability and potential degradation pathways of this important heterocyclic building block. Understanding the chemical liabilities of this molecule is crucial for designing robust synthetic routes, ensuring the integrity of screening compounds, and developing stable formulations. This document moves beyond a simple datasheet to explain the causality behind potential degradation, offering practical troubleshooting advice and protocols in a direct question-and-answer format.
Core Compound Structure and Potential Reactive Sites
The structure of this compound contains several key features that dictate its chemical behavior and susceptibility to degradation. The primary sites of interest are the methyl ester, the carbon-bromine bond, and the fused heterocyclic pyrazolopyridine core itself.
Caption: Structure of this compound with key degradation sites highlighted.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and a clear troubleshooting path.
Hydrolytic Stability: Why is my compound degrading in aqueous or protic solutions?
Question: I've noticed that the concentration of my compound decreases when I prepare solutions in methanol/water or buffered aqueous solutions. On my TLC/LC-MS, a new, more polar spot/peak appears. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the methyl ester at the C3 position. This reaction converts the ester into the corresponding carboxylic acid, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. This new compound is significantly more polar, which explains the change in chromatographic behavior.
Ester hydrolysis can be catalyzed by both acid and base.[1][2]
-
Base-Catalyzed Hydrolysis: Under basic or even neutral pH conditions, hydroxide ions can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is often the more rapid pathway for ester hydrolysis.
-
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
The pyridine nitrogen in the ring system can also be protonated in acidic solutions, which may influence the electronic properties of the ring and the rate of hydrolysis.[3]
Caption: Primary hydrolytic degradation pathway.
Troubleshooting Guide:
| Issue | Recommended Action | Rationale |
| Degradation in Solution | Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. | Minimizes the presence of water and other nucleophiles that can initiate hydrolysis. |
| pH Sensitivity | If aqueous buffers are necessary, perform a small-scale stability test at your target pH. Prefer buffers in the pH 4-6 range if possible. Avoid strongly acidic or basic conditions. | Esters generally exhibit maximum stability in a slightly acidic pH range. |
| Long-Term Storage | For long-term storage, keep the compound as a dry solid at the recommended temperature (-20°C or lower), protected from moisture. | Solid-state degradation is significantly slower than degradation in solution. |
Experimental Protocol: Quick Test for Hydrolytic Stability
-
Prepare a 1 mg/mL solution of your compound in the intended experimental solvent/buffer.
-
Prepare a control solution in a stable, anhydrous solvent like acetonitrile.
-
Aliquot the test solution into separate vials for different time points (e.g., 0, 2, 6, 24 hours) and store under the experimental conditions.
-
At each time point, quench any reaction by diluting with the mobile phase and analyze by LC-MS or HPLC-UV.
-
Compare the peak area of the parent compound and the formation of any new peaks relative to the t=0 sample and the control.
Photolytic Instability: Why did my compound change after exposure to light?
Question: I left my sample vial on the lab bench for a day, and now my LC-MS analysis shows a significant new peak with a mass corresponding to the loss of a bromine atom (M-79 or M-81). What happened?
Answer: This observation is a classic sign of photolytic degradation , specifically reductive debromination . The carbon-bromine (C-Br) bond on aromatic rings is susceptible to cleavage upon absorption of energy from light, particularly UV light present in ambient laboratory lighting.[4]
The mechanism often involves the formation of a radical intermediate after the homolytic cleavage of the C-Br bond. This highly reactive aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form the debrominated product, Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This process is well-documented for various brominated aromatic compounds used as flame retardants and pesticides.[5][6] The photodegradation rate can be influenced by the solvent and the wavelength of the light.[4]
Caption: Proposed photolytic degradation pathway via debromination.
Troubleshooting Guide:
| Issue | Recommended Action | Rationale |
| Appearance of Debrominated Impurity | Always handle and store the compound (both solid and in solution) in amber-colored vials or containers wrapped in aluminum foil. | Protects the compound from exposure to UV and visible light, preventing the initiation of photolytic reactions. |
| Inconsistent Results | Minimize the exposure of samples to ambient light during experimental setup and analysis (e.g., in an autosampler). | Ensures that degradation does not occur during the course of an experiment, leading to more reliable and reproducible data. |
| Reaction Monitoring | When running reactions with this compound, particularly over long periods, ensure the reaction vessel is protected from light. | Prevents the formation of photolytic side products that could complicate analysis and purification. |
Experimental Protocol: Small-Scale Photostability Test
-
Prepare two identical solutions of the compound (e.g., 1 mg/mL in methanol).
-
Wrap one vial completely in aluminum foil (the 'dark' control).
-
Place both vials under a consistent light source (e.g., a standard lab bench, or a dedicated photostability chamber if available) for a set period (e.g., 24 hours).
-
After the exposure period, analyze both the 'light-exposed' and 'dark' samples by LC-MS.
-
A significant increase in the debrominated peak and a decrease in the parent peak in the 'light-exposed' sample compared to the 'dark' control confirms photosensitivity.
Oxidative Degradation: Is the compound sensitive to air or oxidizing agents?
Question: My compound seems to be degrading in a solution that has been sitting for a while, even when protected from light and at a neutral pH. I'm using standard grade solvents. Could oxidation be a problem?
Answer: Yes, the pyrazolo[3,4-b]pyridine core is susceptible to oxidation. Heterocyclic compounds containing nitrogen atoms can be particularly prone to oxidation, especially by atmospheric oxygen, residual peroxides in solvents (like THF or ether), or other oxidizing reagents.
A likely and common oxidative degradation pathway for pyridine-containing molecules is N-oxidation .[7] The lone pair of electrons on the pyridine nitrogen (at position 7 in the IUPAC numbering of the core, but often referred to as N4 in older literature) can be oxidized to form the corresponding N-oxide. This introduces a polar N-O bond and will result in a product with a different chromatographic retention time and a mass increase of 16 Da (M+16). While less common, oxidation of the pyrazole ring is also a possibility under more aggressive oxidative stress. The enzymatic oxidation of a related pyrazolo[3,4-d]pyrimidine core has been reported, indicating the susceptibility of this heterocyclic system to oxidative metabolism and, by extension, chemical oxidation.[8]
Caption: Potential oxidative degradation to the N-oxide.
Troubleshooting Guide:
| Issue | Recommended Action | Rationale |
| Unexplained Degradation in Solution | Use freshly distilled or high-purity, peroxide-free solvents. Degas solvents by sparging with an inert gas (N₂ or Ar) before use. | Removes dissolved oxygen and reactive peroxide species that can cause oxidative degradation over time. |
| Reaction Incompatibility | Be mindful of reagents used in subsequent reaction steps. Avoid strong oxidizing agents unless a specific transformation is intended. | Prevents unintentional degradation of the starting material or product. |
| Long-Term Solution Storage | If solutions must be stored, overlay the headspace of the vial with an inert gas before sealing and store at low temperatures. | Creates an inert environment that significantly slows down oxidation from atmospheric oxygen. |
Summary of Potential Degradation Pathways
The following table provides a high-level summary of the primary degradation pathways based on forced degradation principles.[9][10][11][12]
| Stress Condition | Primary Degradation Pathway | Major Degradant(s) | Analytical Signature |
| Acidic / Basic Hydrolysis | Nucleophilic attack on the ester carbonyl | 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | M-14 Da; More polar |
| Photolytic (Light Exposure) | Homolytic cleavage of the C-Br bond | Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | M-79/81 Da |
| Oxidative | Oxidation of the pyridine nitrogen | This compound-N-oxide | M+16 Da; More polar |
References
- 1. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of Substituted Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the analysis of substituted pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of this important class of N-heterocyclic compounds. Here, we address common and complex issues encountered during spectral acquisition and interpretation, providing not just solutions but the underlying scientific principles to empower your research.
Introduction: The Structural Nuances of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, but its rich electronic nature and potential for isomerism can present challenges in NMR spectral interpretation. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of your research. This guide provides a systematic, question-and-answer-based approach to troubleshoot common spectral ambiguities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Complexity - More Signals Than Anticipated
Question: My starting materials were pure, and the reaction should yield a single product. Why does my ¹H NMR spectrum show more aromatic signals than expected for my target pyrazolo[3,4-b]pyridine?
Answer: This is a frequent observation that can arise from several factors, ranging from simple impurities to more complex chemical phenomena like tautomerism or the presence of rotamers.
Troubleshooting Protocol:
-
Re-evaluate Purity:
-
Residual Solvents: Check for common synthesis and purification solvents (e.g., ethyl acetate, dichloromethane, ethanol). These can often be identified by their characteristic chemical shifts and multiplicities.
-
Starting Material Carryover: Compare the spectrum to the NMRs of your starting materials. Incomplete reactions are a common source of extra peaks.[1]
-
Reaction Byproducts: Consider potential side reactions. For instance, in syntheses involving unsymmetrical ketones, formation of regioisomers is possible.[2]
-
-
Investigate Tautomerism:
-
The pyrazolo[3,4-b]pyridine core can exist in two tautomeric forms: the 1H- and 2H-isomers when the pyrazole nitrogen is unsubstituted.[2] While the 1H-tautomer is generally more stable due to aromaticity, the presence of certain substituents or solvent effects can lead to a detectable equilibrium of both forms, resulting in two sets of signals.[2][3][4]
-
Experiment: Run the NMR at a lower temperature. If tautomerism is the cause, you may see a sharpening of the exchanging proton signals or a clearer depiction of the minor tautomer.
-
-
Consider Rotamers (Restricted Rotation):
-
If your molecule has bulky substituents, particularly on the pyrazole nitrogen or adjacent to the pyridine nitrogen, rotation around single bonds (e.g., an aryl-N bond) can be hindered. This can lead to the presence of multiple conformers (rotamers) that are distinct on the NMR timescale, each giving its own set of signals.
-
Experiment: Acquire the spectrum at an elevated temperature (e.g., 50-80 °C). If rotamers are present, the increased rotational energy will cause the signals to coalesce into a single, averaged set.[5]
-
Issue 2: Ambiguous Isomer Identification - N1 vs. N2 Substitution
Question: My reaction could produce either an N1- or N2-substituted pyrazolo[3,4-b]pyridine. How can I use NMR to definitively assign the correct regioisomer?
Answer: Distinguishing between N1 and N2 regioisomers is a critical step and can be reliably achieved using 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC). The key is to identify long-range couplings between the substituent on the nitrogen and the carbons of the heterocyclic core.
Causality: The spatial proximity of protons on the N-substituent to specific carbons in the pyrazolo[3,4-b]pyridine ring system results in detectable 2-bond and 3-bond (²J and ³J) couplings in an HMBC spectrum. The pattern of these correlations is unique to each isomer.
Experimental Protocol: HMBC for Isomer Assignment
-
Sample Preparation: Prepare a concentrated sample of your purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra and fully assign the signals as best as possible.
-
Set up a standard gradient-selected HMBC experiment (hsqcetgplp on Bruker systems).
-
Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz).
-
-
Data Analysis:
-
For the N1-isomer: Look for a strong correlation (cross-peak) from the protons of the N1-substituent to carbon C7a and C3.[6][7]
-
For the N2-isomer: Expect a strong correlation from the protons of the N2-substituent to carbon C3, but crucially, no correlation to C7a, as this would be a 4-bond coupling which is typically not observed.[8][9]
-
Issue 3: Signal Broadening and Poor Resolution
Question: The signals in my ¹H NMR spectrum, particularly the N-H and aromatic protons, are broad and poorly resolved. What could be the cause and how can I fix it?
Answer: Peak broadening can be frustrating and may stem from instrumental issues, sample properties, or dynamic chemical processes.
Troubleshooting Steps:
-
Instrumental Factors:
-
Shimming: The most common cause of broad peaks is poor magnetic field homogeneity. Always ensure the spectrometer is properly shimmed before acquisition.[10][11][12] If the problem persists, using a standard sample to check the instrument's performance is advisable.
-
Spinning: For older instruments, ensure sample spinning is stable. Spinning sidebands can sometimes be mistaken for broadness.[12]
-
-
Sample Preparation:
-
Concentration: Highly concentrated samples can lead to aggregation, increasing viscosity and causing peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper from catalysts) can cause significant line broadening. Filtering the sample through a small plug of celite or cotton may help.
-
-
Chemical Exchange:
-
N-H Protons: The pyrazole N-H proton is acidic and can undergo exchange with residual water or other exchangeable protons, leading to broadening.
-
Protocol: D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The broad N-H signal will exchange with deuterium and disappear, confirming its identity.[5]
-
Tautomerism/Rotamers: As discussed in Issue 1, if the rate of exchange between chemical states is on the same timescale as the NMR experiment, it will lead to broad peaks. Variable temperature NMR is the best tool to diagnose this.[5]
-
Issue 4: Difficulty in Assigning Aromatic Protons
Question: I am having trouble assigning the H4, H5, and H6 protons on the pyridine ring. How can I unambiguously assign them?
Answer: The substitution pattern on the pyridine ring dictates the expected splitting patterns (multiplicity). However, overlapping signals can make interpretation difficult. A combination of 1D NOE (or 2D NOESY/ROESY) and 2D correlation spectroscopy (COSY, HMBC) is the most robust approach.
Typical Chemical Shift & Coupling Constant Data:
| Proton | Typical δ (ppm) in CDCl₃ | Typical Coupling Constants (J, Hz) |
| H3 | ~8.0-8.1 (singlet) | N/A |
| H4 | ~7.1-7.3 (doublet of doublets) | ³J(H4-H5) ≈ 8.0-9.0, ⁴J(H4-H6) ≈ 1.0-2.0 |
| H5 | ~8.3-8.6 (doublet of doublets) | ³J(H5-H4) ≈ 8.0-9.0, ³J(H5-H6) ≈ 4.0-5.0 |
| H6 | ~8.5-8.8 (doublet of doublets) | ³J(H6-H5) ≈ 4.0-5.0, ⁴J(H6-H4) ≈ 1.0-2.0 |
Note: These are approximate values and can shift significantly based on the electronic nature of substituents. Data synthesized from multiple sources.[8][13][14]
Assignment Strategy:
-
Identify H3: The H3 proton on the pyrazole ring is typically a singlet and can be a useful starting point.[8][15]
-
Use COSY: A ¹H-¹H COSY spectrum will show correlations between protons that are coupled to each other. You should observe a cross-peak between H4 and H5, and between H5 and H6. H4 and H6 will likely not show a direct COSY correlation as their coupling is weak.
-
Use NOE/NOESY: The Nuclear Overhauser Effect provides through-space correlations. This is invaluable for confirming assignments, especially when substituents are present.
-
Example Protocol (1D NOE Difference):
-
Identify a signal from a known substituent (e.g., a methyl group at C4).
-
Irradiate the methyl group's resonance frequency.
-
Acquire a 1D NOE difference spectrum.
-
A positive enhancement (NOE) will be observed for protons that are spatially close, such as H3 and H5. This allows for the definitive assignment of H5. Once H5 is known, H4 and H6 can be assigned based on their coupling constants and COSY correlations.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale synthesis to larger-scale production. We will address common issues encountered during scale-up, providing in-depth troubleshooting advice and practical, field-proven solutions.
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, robust and scalable synthetic routes to key intermediates like this compound are of significant importance. However, scaling up organic syntheses is rarely a linear process; issues such as altered reaction kinetics, heat transfer limitations, and purification challenges frequently arise. This guide will help you navigate these complexities.
Proposed Scale-Up Synthetic Pathway
The synthesis of the target molecule can be logically approached in three main stages, starting from a suitable aminopyrazole precursor. Each stage presents its own unique set of challenges when moving from grams to kilograms.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to address specific problems you may encounter during the scale-up of each synthetic stage.
Part 1: Cyclocondensation for the Pyrazolo[3,4-b]pyridine Core
The formation of the fused pyridine ring via cyclocondensation is a critical step. While numerous methods exist, issues with yield, regioselectivity, and reaction control are common on a larger scale.[2]
Q1: We are experiencing a significant drop in yield for the cyclocondensation reaction upon scale-up. What are the likely causes and solutions?
A1: This is a classic scale-up problem often rooted in heat and mass transfer limitations.
-
Causality:
-
Poor Heat Dissipation: Cyclocondensation reactions are often exothermic. As you scale up, the surface-area-to-volume ratio of the reactor decreases, making it harder to remove heat efficiently.[3] This can lead to temperature spikes, causing degradation of starting materials, intermediates, or the final product, and promoting side reactions.
-
Inadequate Mixing: What appears as a homogeneous solution in a flask can have concentration and temperature gradients in a large reactor. Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to impurity formation.[3]
-
Reagent Addition Rate: The rate of addition of one reactant to another becomes critical at scale. A rate that is perfectly acceptable in the lab can lead to an uncontrollable exotherm or high local concentrations in a production setting.
-
-
Troubleshooting & Optimization:
-
Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mixture.
-
Optimize Reagent Addition: Transition from adding a reagent in one portion to a controlled, slow addition (semi-batch process). This allows the cooling system to keep pace with the heat generated.
-
Evaluate Mixing Efficiency: The type of agitator, its position, and speed are crucial. If you suspect poor mixing, consider using a reactor with baffles or a more efficient impeller design. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large reactors.
-
Solvent Choice: A higher-boiling solvent might offer a wider operating temperature window and better heat transfer properties.
-
Caption: Troubleshooting flowchart for low yield in scale-up cyclocondensation.
Q2: The formation of regioisomers is a major issue when using an unsymmetrical dicarbonyl compound. How can we improve regioselectivity at a larger scale?
A2: Regioisomer formation is a known challenge in pyrazolo[3,4-b]pyridine synthesis.[4] The outcome depends on the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the aminopyrazole.
-
Causality:
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence the kinetic vs. thermodynamic product ratio, which in turn affects regioselectivity.[5]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the different nitrogen atoms in the aminopyrazole, thereby influencing the initial point of attack.
-
-
Troubleshooting & Optimization:
-
Literature Review: First, consult the literature for precedents with similar unsymmetrical substrates. Different catalytic systems (e.g., acid, base, or metal catalysts) can favor the formation of one regioisomer over another.[5]
-
Temperature Profiling: Run small-scale experiments at various temperatures to determine if there is a temperature at which the formation of the desired isomer is maximized.
-
Solvent Screening: The polarity of the solvent can influence the transition states leading to the different isomers. A solvent screen is highly recommended.
-
Controlled pH: If applicable, the use of buffered systems or the slow addition of an acid or base can help maintain a consistent pH and improve regioselectivity.
-
Part 2: Bromination of the Pyrazolo[3,4-b]pyridine Ring
Electrophilic bromination of heteroaromatic systems is a powerful transformation, but it comes with significant safety and selectivity challenges, especially at an industrial scale.
Q1: How can we safely handle the bromination reaction on a large scale to avoid runaway reactions?
A1: The primary concern with large-scale bromination is the high reactivity and toxicity of molecular bromine (Br₂) and the exothermic nature of the reaction.[6][7]
-
Causality:
-
Exothermicity: The reaction of bromine with an aromatic ring is highly exothermic. Without proper control, the reaction can self-accelerate, leading to a dangerous increase in temperature and pressure (a runaway reaction).[8]
-
Toxicity of Br₂: Elemental bromine is highly corrosive and toxic. Its high vapor pressure presents a significant inhalation hazard.[7]
-
-
Troubleshooting & Optimization (Safety First):
-
Use Safer Brominating Agents: Whenever possible, replace molecular bromine with a solid, less hazardous source like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[9] These reagents are easier to handle and allow for better control of the reaction.
-
In Situ Bromine Generation: A highly recommended approach for large-scale operations is the in situ generation of bromine. This can be achieved by reacting an oxidant (e.g., NaOCl) with a bromide salt (e.g., HBr or KBr) in a continuous flow setup.[6][7] This avoids the storage and handling of large quantities of molecular bromine.
-
Thermal Hazard Analysis: Before any scale-up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1). This will determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and help define safe operating limits.[8]
-
Controlled Addition: The brominating agent should always be added slowly and in a controlled manner to the substrate, never the other way around. This prevents the accumulation of unreacted brominating agent, which could lead to a sudden and violent reaction.[8]
-
| Brominating Agent | Pros | Cons at Scale |
| Br₂ (Molecular Bromine) | Inexpensive, highly reactive | Highly toxic, corrosive, high vapor pressure, difficult to handle, high risk of runaway.[6] |
| NBS | Solid, easier to handle than Br₂ | Can be unstable, potential for runaway with certain solvents (e.g., 2-MeTHF).[8] |
| DBDMH | Solid, stable, high bromine content | More expensive than Br₂ or NBS.[9] |
| In situ generation (e.g., NaOCl/HBr) | Avoids handling of Br₂, enhanced safety | Requires a well-designed reactor setup (flow chemistry is ideal).[7] |
Q2: We are seeing the formation of poly-brominated and other by-products. How can we improve the selectivity of the bromination?
A2: Over-bromination is a common side reaction, especially if the substrate is activated.
-
Causality:
-
Stoichiometry: Using an excess of the brominating agent will inevitably lead to poly-bromination.
-
Reaction Temperature: Higher temperatures can sometimes decrease selectivity.
-
Catalyst: The choice of Lewis acid catalyst (if used) can impact the reactivity and selectivity of the bromination.
-
-
Troubleshooting & Optimization:
-
Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. It is often preferable to use slightly less than one equivalent and accept a small amount of unreacted starting material, which is usually easier to separate than poly-brominated impurities.[9]
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This often improves selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to stop the reaction as soon as the starting material is consumed.
-
Part 3: Esterification of the Pyrazole-3-carboxylic Acid
The final step is often the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and cost-effective method, but its reversible nature can be problematic at scale.[10]
Q1: The Fischer esterification is not going to completion, and we have significant amounts of starting carboxylic acid remaining. How can we drive the reaction forward on a large scale?
A1: The Fischer esterification is an equilibrium-controlled process. To achieve high conversion, the equilibrium must be shifted towards the products.[10]
-
Causality:
-
Water Formation: The reaction produces one equivalent of water for every equivalent of ester formed. The presence of water can hydrolyze the ester back to the carboxylic acid, preventing the reaction from reaching completion.[10]
-
Insufficient Catalyst or Alcohol: The reaction requires an acid catalyst and an excess of the alcohol to shift the equilibrium.
-
-
Troubleshooting & Optimization:
-
Use Excess Alcohol: Use a large excess of methanol, which can often serve as both the reactant and the solvent.
-
Water Removal: This is the most critical factor for driving the reaction to completion at scale.
-
Dean-Stark Trap: If a co-solvent like toluene is used, a Dean-Stark trap can be employed to azeotropically remove water as it is formed.
-
Drying Agents: While less practical for very large scales, the addition of a drying agent can be effective.
-
-
Catalyst Loading: Ensure that an adequate amount of acid catalyst (e.g., sulfuric acid, tosic acid) is used.[10]
-
| Method to Drive Equilibrium | Advantages | Disadvantages at Scale |
| Large excess of alcohol | Simple, effective | Requires recovery and recycling of the excess alcohol. |
| Dean-Stark Trap | Very effective at water removal | Requires an appropriate co-solvent and specialized equipment. |
| Alternative Esterification Reagents | Can be irreversible (e.g., using SOCl₂/MeOH) | May generate more hazardous waste, can be more expensive. |
Part 4: Purification and Isolation
Q1: Column chromatography is not feasible for our multi-kilogram scale. What are the best strategies for purifying the final product?
A1: At scale, the focus shifts from chromatography to crystallization-based purification methods.
-
Troubleshooting & Optimization:
-
Recrystallization: This is the most common and cost-effective method for purifying solids at a large scale. The key is to find a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Slurrying: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (a process known as slurrying or trituration) can significantly improve purity.
-
Reactive Extraction/Wash: Sometimes, impurities can be removed by a reactive wash. For example, if the main impurity is the starting carboxylic acid, washing the organic solution of the product with a mild aqueous base (like sodium bicarbonate) can extract the acidic impurity into the aqueous layer.
-
Experimental Protocols for Scale-Up
The following are example protocols with scale-up considerations. Note: These are illustrative and must be optimized for your specific equipment and safety procedures.
Protocol 1: Cyclocondensation (Example)
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with 5-Amino-1H-pyrazole-3-carboxylic acid (1.0 eq) and a suitable solvent (e.g., acetic acid).
-
Inerting: Purge the reactor with nitrogen.
-
Reagent Addition: Begin agitation and slowly add the 1,3-dicarbonyl compound (1.1 eq) via a dosing pump over 2-3 hours, while maintaining the internal temperature below 30 °C using jacket cooling.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (e.g., ~118 °C for acetic acid) and hold for 8-12 hours. Monitor the reaction progress by HPLC.
-
Cool-down & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, filter the solid, wash with a suitable solvent, and dry under vacuum.
Protocol 2: Bromination using NBS
-
Reactor Setup: Charge the reactor with 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) and a suitable solvent (e.g., acetonitrile).
-
Cooling: Cool the mixture to 0-5 °C.
-
Controlled Addition: Add N-Bromosuccinimide (1.05 eq) in portions over 2-4 hours. Crucially, ensure each portion has reacted (as indicated by the dissipation of the exotherm) before adding the next. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring by HPLC.
-
Work-up: Cool the reaction mixture and quench by slowly adding a solution of sodium thiosulfate. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
methods for removing impurities from crude Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the technical support guide for the purification of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this important heterocyclic compound. This guide offers troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My initial TLC analysis of the crude product shows multiple spots. What are the likely impurities?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation after the synthesis of pyrazolo[3,4-b]pyridine derivatives. The identities of these impurities are typically related to the synthetic route employed. For the synthesis of this compound, which often involves the condensation of an aminopyrazole precursor with a dicarbonyl compound, the most common impurities are:
-
Unreacted Starting Materials: Depending on the reaction conditions and stoichiometry, you may have residual aminopyrazole or dicarbonyl starting materials. These are often more polar than the desired product.
-
Regioisomers: The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials.[1] This can lead to the formation of an isomeric product with a different substitution pattern on the pyridine ring. Regioisomers often have very similar polarities, making their separation challenging.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can occur, leading to the formation of other heterocyclic systems or decomposition products.
Issue 2: I'm struggling to purify my crude product. Which purification method should I try first?
Answer:
For crude this compound, a multi-step purification strategy is often the most effective.[2] The choice of the initial method depends on the nature and quantity of the impurities observed in your TLC analysis.
Workflow for Purification:
Caption: A general workflow for the purification of this compound.
1. Aqueous Workup: Before attempting chromatographic or recrystallization methods, a thorough aqueous workup is crucial to remove inorganic salts and water-soluble reagents. This typically involves dissolving the crude product in an organic solvent like ethyl acetate and washing with water or brine.
2. Recrystallization (Recommended First Choice for Crystalline Solids): If your crude product is a solid, recrystallization is often the most efficient method for removing small amounts of impurities. For pyrazolopyridine carboxylates, ethanol is a good starting solvent to try.[3]
3. Column Chromatography: If recrystallization is ineffective, or if your TLC shows a complex mixture of impurities with similar polarities (such as regioisomers), column chromatography is the preferred method.
Frequently Asked Questions (FAQs)
Q1: What is a good solvent system for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyrazolopyridine derivatives, which are often moderately polar, the following solvent systems are recommended for screening:
| Solvent/Solvent System | Rationale & Comments |
| Ethanol (EtOH) | Often a good starting point for pyrazolopyridine carboxylates due to the similar polarity. A related compound has been successfully recrystallized from ethanol.[3] |
| Isopropanol (IPA) | Similar to ethanol, can be a good alternative. |
| Ethanol/Water | A two-solvent system that can be effective if the compound is too soluble in pure ethanol. Water acts as an anti-solvent. |
| Ethyl Acetate (EtOAc)/Hexane | A common two-solvent system for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. |
Experimental Protocol: Single-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture to boiling with stirring.
-
Gradually add more hot solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can further promote crystallization by placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Q2: I need to perform column chromatography. What stationary and mobile phases do you recommend?
A2: For the column chromatography of this compound, standard silica gel is a suitable stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation.
Recommended Mobile Phase:
A gradient of hexane and ethyl acetate is a good starting point for many organic compounds, including pyrazolopyridine derivatives.
Experimental Protocol: Flash Column Chromatography
-
Slurry Pack the Column: Prepare a slurry of silica gel in hexane and carefully pack your column.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, and finally pure ethyl acetate) while collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q3: My NMR spectrum suggests the presence of a regioisomer. How can I separate it?
A3: Separating regioisomers is a common challenge in the synthesis of substituted pyridines.[1] Since regioisomers often have very similar physical properties, their separation can be difficult.
Strategies for Separating Regioisomers:
-
Optimized Column Chromatography: This is the most common and often successful method.
-
Shallow Gradient: Use a very shallow gradient during elution to maximize the difference in retention times.
-
Different Solvent System: If a hexane/ethyl acetate system is not effective, try a different solvent system, such as dichloromethane/methanol or toluene/acetone.
-
Alternative Stationary Phase: In some cases, using a different stationary phase, such as alumina or a bonded phase (e.g., diol or cyano), can provide the necessary selectivity.
-
-
Fractional Recrystallization: If the regioisomers have slightly different solubilities in a particular solvent system, fractional recrystallization can be attempted. This is an iterative process of recrystallizing the mixture and isolating the crystals at different stages.
Logical Approach to Isomer Separation:
Caption: Decision tree for the separation of regioisomers.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a heterocyclic compound with potential pharmacological significance, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for its analysis, grounded in experimental data and field-proven insights. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a comprehensive roadmap to selecting the optimal analytical strategy.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is an indispensable tool for the characterization of organic molecules, providing exquisite sensitivity and specificity. For a compound like this compound, mass spectrometry is crucial for confirming its molecular weight, determining its elemental composition through high-resolution analysis, and elucidating its structure via fragmentation patterns. The choice of ionization technique and chromatographic separation method, however, dictates the quality and nature of the information obtained.
Unraveling the Molecule: Principles of Mass Spectrometry Analysis
The mass spectrometric behavior of this compound is dictated by its fused heterocyclic core, bromine substituent, and methyl ester group. Understanding its likely fragmentation is key to structural confirmation.
Proposed Fragmentation Pathway
Based on the analysis of related pyrazolopyridine and brominated heterocyclic systems, a primary fragmentation pathway can be proposed. Under hard ionization techniques like Electron Ionization (EI), the molecular ion is expected to be prominent. The presence of bromine will be distinguished by a characteristic M+2 isotopic pattern with nearly equal intensity.
Subsequent fragmentation is likely to proceed through several key losses:
-
Loss of a methoxy radical (•OCH3) from the ester group, resulting in a stable acylium ion.
-
Loss of carbon monoxide (CO) following the initial ester cleavage.
-
Elimination of a bromine radical (•Br) , a common fragmentation for brominated aromatics.
-
Loss of hydrobromic acid (HBr) , particularly in softer ionization techniques.
-
Cleavage of the pyrazole ring , often involving the loss of HCN.[1]
Figure 1: Proposed EI Fragmentation Pathway.
Head-to-Head: GC-MS vs. LC-MS for Analysis
The choice between GC-MS and LC-MS is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3] For this compound, its suitability depends on its volatility and thermal stability. Given its structure, it is likely to be amenable to GC-MS analysis, potentially with a high-temperature column.
Strengths:
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation of isomers and closely related compounds.
-
Reproducible Fragmentation: Electron Ionization (EI) at 70 eV is a standardized method that produces highly reproducible fragmentation patterns, ideal for library matching and structural elucidation.
-
Robustness: GC-MS systems are generally robust and have lower maintenance requirements than LC-MS systems.[4]
Limitations:
-
Thermal Lability: The compound must be thermally stable to be vaporized without degradation in the injector and column.
-
Derivatization: For less volatile or polar compounds, chemical derivatization may be necessary, adding a step to sample preparation and potentially introducing artifacts.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the technique of choice for polar, non-volatile, and thermally labile compounds.[5][6] This makes it a highly versatile tool for the analysis of a wide range of pharmaceutical compounds.
Strengths:
-
Broad Applicability: Can analyze a wide range of compounds, including those unsuitable for GC-MS, without the need for derivatization.[3]
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft," meaning they typically produce an intact protonated or deprotonated molecule ([M+H]+ or [M-H]-), simplifying molecular weight determination.[3]
-
High Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), can achieve very low limits of detection.[4]
Limitations:
-
Matrix Effects: The presence of co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting quantitation.
-
Complex Instrumentation: LC-MS systems can be more complex to operate and maintain than GC-MS systems.[3]
At-a-Glance: Performance Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Volatile, thermally stable compounds. | Polar, non-volatile, thermally labile compounds.[4][5] |
| Ionization | "Hard" (e.g., Electron Ionization - EI) - extensive fragmentation.[3] | "Soft" (e.g., Electrospray Ionization - ESI) - minimal fragmentation.[3] |
| Sample Preparation | May require derivatization for polar compounds.[4] | Generally simpler, often requiring only dissolution and filtration. |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL to pg/mL range for pyridine derivatives.[2] | Generally higher, often in the pg/mL to fg/mL range for pyridine derivatives.[2] |
| Throughput | Can be high with fast GC methods. | Can be high with UPLC/UHPLC systems. |
| Cost | Generally lower initial and operational costs.[5] | Generally higher initial and operational costs.[3] |
| Data Interpretation | Rich structural information from fragmentation patterns. | Primarily molecular weight information; MS/MS needed for structural data. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and analytical goals.
GC-MS Protocol (for structural elucidation and quantitation)
-
Sample Preparation:
-
Dissolve the sample in a high-purity solvent such as ethyl acetate or dichloromethane to a concentration of 1-10 µg/mL.
-
If necessary, perform a derivatization step (e.g., silylation) to improve volatility, though this is likely not required for the target compound.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless injector at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic bromine isotope pattern.
-
Analyze the fragmentation pattern to confirm the structure, as proposed in Figure 1.
-
For quantitation, create a calibration curve using a suitable internal standard.
-
LC-MS Protocol (for sensitive quantitation and analysis in complex matrices)
-
Sample Preparation:
-
Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of 0.1-1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: For structural confirmation, perform a full scan from m/z 100 to 400. For high sensitivity quantitation, use Multiple Reaction Monitoring (MRM) with optimized precursor and product ions.
-
-
Data Analysis:
-
In full scan mode, identify the [M+H]+ ion.
-
Perform MS/MS experiments to induce fragmentation and confirm the structure.
-
For quantitation using MRM, develop a calibration curve with an appropriate internal standard.
-
Figure 2: General Analytical Workflow.
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each offering distinct advantages.
-
For initial structural confirmation and analysis of relatively pure samples , GC-MS with Electron Ionization is highly recommended. Its reproducible fragmentation patterns provide a wealth of structural information that is invaluable for identifying a novel compound.
-
For quantitative analysis, especially at low concentrations or in complex biological matrices , LC-MS/MS with Electrospray Ionization is the superior choice. Its high sensitivity and the reduced likelihood of matrix interference (with proper method development) make it ideal for demanding applications in drug metabolism and pharmacokinetic studies.
Ultimately, the most comprehensive analytical strategy may involve the use of both techniques to provide orthogonal data, ensuring the highest confidence in both the structural identity and quantitative measurement of this promising heterocyclic compound.
References
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, primarily due to their dysregulation in diseases like cancer and inflammatory disorders. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of every successful inhibitor lies its core chemical scaffold. This scaffold is not merely a structural backbone; it is the fundamental determinant of a molecule's therapeutic potential, dictating its binding affinity, selectivity across the kinome, and overall drug-like properties.
Many kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket.[1] Consequently, their scaffolds often mimic the purine ring of ATP, engaging in crucial hydrogen bonding interactions with the "hinge" region of the kinase domain.[1] This guide provides an in-depth comparison of the promising 1H-pyrazolo[3,4-b]pyridine scaffold, using Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a representative building block, against other "privileged" scaffolds that have shaped the field of kinase inhibition. We will delve into structure-activity relationships (SAR), comparative kinase profiles, and the practical experimental workflows required to validate these molecules.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Hinge-Binder
The 1H-pyrazolo[3,4-b]pyridine core, an azaindazole isostere, has emerged as a highly effective scaffold for kinase inhibition.[2] Its structure, a fusion of pyrazole and pyridine rings, presents key features that are highly advantageous for targeting the ATP pocket.
-
Hinge-Binding Motif : The pyrazole portion of the scaffold acts as an excellent hydrogen bond donor and acceptor, effectively mimicking the interactions of the adenine component of ATP with the kinase hinge region. The N1-H of the pyrazole is often critical for this interaction, and its methylation can lead to a complete loss of activity.[2]
-
Structural Rigidity and Vectorial Projection : The fused ring system provides a rigid core, which minimizes the entropic penalty upon binding. This rigidity also allows for the precise, directional projection of substituents from various points on the scaffold (e.g., positions 3, 4, 5, and 6) into specific sub-pockets of the kinase active site, enabling the fine-tuning of potency and selectivity.
This compound serves as an exemplary starting point or intermediate for library synthesis. The carboxylate at the 3-position can be readily modified to introduce various functional groups, while the bromo-substituent at the 5-position provides a handle for cross-coupling reactions to explore interactions within the solvent-exposed region of the kinase.
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Pim-1 kinase.[3][4][5] For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives yielded a potent TBK1 inhibitor with an IC50 value of 0.2 nM.[3] Another study based on scaffold hopping led to the development of TRKA inhibitors with IC50 values in the nanomolar range.[6]
Comparative Analysis with Privileged Kinase Inhibitor Scaffolds
While the pyrazolo[3,4-b]pyridine scaffold is highly effective, it is crucial to understand its characteristics relative to other well-established core structures in medicinal chemistry.[7]
Quinazoline Scaffold
The quinazoline scaffold is one of the most successful in kinase inhibitor design, forming the core of several FDA-approved drugs for cancer therapy, including gefitinib, erlotinib, and afatinib.[8][9]
-
Key Features : Like the pyrazolo[3,4-b]pyridine, the quinazoline core has a nitrogen atom that acts as a key hydrogen bond acceptor with the kinase hinge. Its fused aromatic system allows for extensive π–π stacking interactions.
-
Comparison : Quinazolines are particularly prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR) family.[8] While highly successful, achieving selectivity with this scaffold can be challenging due to the conserved nature of the ATP pocket it targets. The pyrazolo[3,4-b]pyridine scaffold, with its distinct geometry and hydrogen bonding pattern, may offer alternative selectivity profiles.
Pyrimidine Scaffold
The pyrimidine ring is another cornerstone of kinase inhibitor design and is considered a "privileged scaffold".[10][11] It is a bioisostere of the purine ring and is found in numerous approved drugs.[10]
-
Key Features : The simple, smaller pyrimidine ring offers multiple points for substitution (typically at the 2, 4, and 5 positions), providing great synthetic tractability. It effectively forms one or two hydrogen bonds with the hinge region.
-
Comparison : The pyrimidine core's flexibility has been exploited to create both highly selective and multi-targeted kinase inhibitors.[12][13] However, its smaller size may offer less opportunity for deep pocket interactions compared to fused systems like pyrazolo[3,4-b]pyridine, which can provide a more rigid and defined orientation for substituents.
Indole Scaffold
The indole nucleus is a versatile scaffold found in a multitude of bioactive compounds and has been successfully employed to develop inhibitors against a wide array of kinases, including mTOR, CDKs, and PI3K.[14][15][16]
-
Key Features : The indole's NH group can serve as a crucial hydrogen bond donor, similar to the pyrazole N1-H in the pyrazolo[3,4-b]pyridine scaffold. Its aromatic system allows for extensive hydrophobic and stacking interactions.
-
Comparison : The indole core is a foundational element for many type I and type II inhibitors.[17] The pyrazolo[3,4-b]pyridine scaffold incorporates an additional nitrogen in the six-membered ring, which can alter the electronic properties and provide an additional point for hydrogen bonding or substitution, potentially leading to novel interactions and improved selectivity profiles compared to a standard indole.
| Scaffold | Key Hinge Interaction Moiety | Key Advantages | Representative Kinase Targets | Example FDA-Approved Drugs |
| 1H-Pyrazolo[3,4-b]pyridine | Pyrazole N-H (donor) & Pyridine N (acceptor) | Rigid core, defined substitution vectors, novel selectivity profiles. | TBK1, TRK, PIM-1, CSK, AMPK[2][3][4][18] | (Numerous in clinical development) |
| Quinazoline | Pyrimidine N (acceptor) | Clinically validated, strong π-stacking interactions. | EGFR, VEGFR[8][19] | Gefitinib, Erlotinib, Afatinib[9] |
| Pyrimidine | Ring Nitrogens (acceptors) | High synthetic tractability, bioisostere of purine, proven clinical success. | EGFR, JAK, AURK, c-KIT[10][13] | Imatinib, Ruxolitinib |
| Indole | Indole N-H (donor) | Versatile, established SAR, present in multiple inhibitor types. | BTK, JAK, PI3K, mTOR[15][16][17] | Sunitinib, Tofacitinib, Ibrutinib[20] |
Experimental Validation: Protocols for Kinase Inhibitor Profiling
Objective comparison requires robust experimental data. The following protocols outline the essential workflows for characterizing and comparing kinase inhibitor scaffolds.
In Vitro (Biochemical) Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common, robust method.[21]
Causality : The goal is to quantify the phosphorylation of a specific substrate by a kinase in the presence of an inhibitor. The TR-FRET signal is generated only when a europium-labeled anti-phospho-specific antibody binds to the phosphorylated biotinylated peptide substrate, which is captured by streptavidin-XL665. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol :
-
Reagent Preparation :
-
Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The buffer composition is critical for optimal enzyme activity.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO, followed by a final dilution in Kinase Buffer.
-
Prepare a solution of the purified target kinase and its corresponding biotinylated peptide substrate in Kinase Buffer.
-
Prepare an ATP solution in Kinase Buffer at a concentration close to its Km for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Kinase Reaction :
-
In a 384-well assay plate, add 5 µL of the kinase/substrate solution to each well.
-
Add 2.5 µL of the diluted test compound. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. Causality: Adding ATP last ensures the reaction starts simultaneously in all wells and that the inhibitor has pre-incubated with its target.
-
Incubate for 60 minutes at room temperature. The incubation time must be optimized to ensure the reaction is in the linear range.
-
-
Detection :
-
Stop the reaction by adding 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis :
-
Calculate the TR-FRET ratio and convert it to percent inhibition relative to controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Assay (Phospho-Substrate Quantification)
This assay measures the inhibitor's activity within a cellular context, providing more physiologically relevant data by accounting for cell permeability and off-target effects.[22][23]
Causality : The assay quantifies the phosphorylation of a specific downstream substrate of the target kinase within the cell. An inhibitor that successfully enters the cell and engages its target will reduce the level of substrate phosphorylation, which can be detected using a phospho-specific antibody.
Step-by-Step Protocol :
-
Cell Culture and Treatment :
-
Plate cells known to have an active signaling pathway involving the target kinase (e.g., A549 cells for EGFR inhibitors) in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells (e.g., in serum-free media for 4-24 hours) to reduce basal kinase activity.
-
Pre-treat cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the pathway with an appropriate growth factor or activator (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis :
-
Aspirate the media and wash the cells with cold PBS.
-
Add a lysis buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylated state of the target substrate for detection.
-
Incubate on ice to ensure complete lysis.
-
-
Detection (ELISA-based) :
-
Use a sandwich ELISA kit where the capture antibody recognizes the total substrate protein and the detection antibody is specific to the phosphorylated form of the substrate.
-
Transfer the cell lysates to the coated plate.
-
Follow the manufacturer's protocol for incubation, washing, addition of detection antibody, and addition of a colorimetric or chemiluminescent substrate.
-
-
Data Analysis :
-
Read the signal on a plate reader.
-
Normalize the phospho-substrate signal to the total protein amount (determined from a parallel assay or total protein stain) to account for differences in cell number.
-
Calculate the IC50 value by plotting the normalized signal against the inhibitor concentration.
-
Kinase Selectivity Profiling
No kinase inhibitor is entirely specific. Selectivity profiling is essential to understand a compound's activity across the human kinome, which helps predict potential off-target toxicities or polypharmacological benefits.[24]
Causality : The goal is to determine the inhibitory activity (typically % inhibition at a fixed concentration, e.g., 1 µM) of a compound against a large panel of purified kinases. This provides a "selectivity score" and identifies unintended targets.
Workflow :
-
Compound Submission : The test compound is submitted to a commercial service (e.g., Promega, Reaction Biology) or an in-house platform offering a large panel of kinases (e.g., >400 kinases).[25]
-
Primary Screen : The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel using a standardized in vitro kinase assay format.
-
Data Analysis : The results are reported as percent inhibition for each kinase. A "hit" is defined as inhibition above a certain threshold (e.g., >50% or >75%).
-
Follow-up (Optional) : For any identified off-target hits, full IC50 dose-response curves are generated to determine the potency of the compound against those kinases.
-
Interpretation : The data is visualized using a "kinome tree" to map selectivity. A highly selective inhibitor will only show significant inhibition of the intended target and closely related family members, while a non-selective inhibitor will inhibit many kinases across different families.
Conclusion and Future Outlook
The selection of a core scaffold is a pivotal decision in the design of a kinase inhibitor. The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and potent platform, demonstrating excellent hinge-binding capabilities and offering distinct structural advantages for achieving novel selectivity profiles. While scaffolds like quinazoline and pyrimidine are heavily validated with multiple FDA-approved drugs, the chemical space around them is well-explored. The pyrazolo[3,4-b]pyridine core provides fertile ground for discovering next-generation inhibitors that can overcome resistance or provide improved safety margins.
Ultimately, the superiority of a scaffold is context-dependent, defined by the specific kinase target, the desired selectivity profile, and the overall ADME properties required for a successful therapeutic. A thorough and objective evaluation, using the systematic experimental workflows detailed in this guide, is the only way to truly validate the potential of a lead compound, regardless of its core structure. The continued exploration of novel scaffolds like 1H-pyrazolo[3,4-b]pyridine is essential for expanding the arsenal of targeted therapies against kinase-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 24. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
A Comparative Analysis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate and Its Structural Analogs for Research Applications
In the landscape of medicinal chemistry and drug discovery, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities.[1][2] Its resemblance to purine bases allows for interaction with a variety of enzymatic targets. The strategic placement of substituents on this heterocyclic system is a key aspect of tuning its physicochemical properties and biological efficacy. This guide provides a detailed characterization of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a valuable building block for chemical synthesis, and presents a comparative analysis with its structural analogs. This comparison aims to provide researchers with the necessary data to make informed decisions in their experimental design and compound selection.
Characterization of this compound
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4] While extensive experimental data for this specific compound is not widely published, its fundamental properties have been established and are crucial for its application in synthesis.
Below is a summary of the known characterization data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | BOC Sciences[] |
| Molecular Weight | 256.06 g/mol | BOC Sciences[] |
| CAS Number | 916325-84-3 | Biosynth[6] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not reported | |
| ¹H NMR Spectrum | Not reported | |
| ¹³C NMR Spectrum | Not reported | |
| IR Spectrum | Not reported | |
| Mass Spectrum | Not reported |
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Comparative Analysis with Structural Analogs
To better understand the potential properties and reactivity of this compound, a comparison with its structural analogs is invaluable. These analogs, with variations in the position of the bromine atom, the ester group, and the presence of other substituents, provide insights into structure-activity relationships.
Comparison Table of Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from Target Compound |
| This compound | C₈H₆BrN₃O₂ | 256.06 | - |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine[7] | C₆H₄BrN₃ | 198.02 | Lacks the methyl carboxylate group at position 3. |
| Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate[8] | C₁₀H₁₀BrN₃O₂ | 284.11 | Bromine at position 6, methyl at position 3, ethyl carboxylate at position 4. |
| 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid[9] | C₈H₆BrN₃O₂ | 256.06 | Bromine at position 6, methyl at position 3, carboxylic acid at position 4. |
| Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate[10] | C₈H₆BrN₃O₂ | 256.06 | Isomeric pyrazolo[3,4-c]pyridine core, bromine at position 3. |
| Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate[11] | C₈H₇N₃O₂ | 177.16 | Non-brominated analog with a pyrazolo[4,3-b]pyridine core. |
| 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine[12] | C₇H₆BrN₃ | 212.05 | Lacks the carboxylate group, has a methyl group at position 3. |
This comparative framework highlights how subtle structural modifications can significantly impact the molecular properties and, consequently, the potential applications of these compounds.
Experimental Protocols: A Guide to Characterization
The following section outlines a standard protocol for the characterization of pyrazolopyridine derivatives, which can be applied to this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: 400 MHz NMR Spectrometer
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Data Interpretation: The chemical shifts, coupling constants, and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, are used to elucidate the molecular structure. For instance, in the case of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, the protons on the pyridine ring were observed as singlets at δ 8.21 and 8.65 ppm in DMSO-d₆, and the NH proton appeared at δ 14.32 ppm.[13]
Caption: A generalized workflow for the characterization of pyrazolopyridine derivatives using NMR spectroscopy.
Conclusion
This compound stands as a pivotal starting material for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental characterization data for this specific molecule remains to be published, a comparative analysis with its structural analogs provides valuable insights into its expected chemical behavior. The provided characterization protocols offer a standardized approach for researchers to confirm the identity and purity of this and related compounds, ensuring the reliability of their subsequent research endeavors. As the exploration of the chemical space around the pyrazolo[3,4-b]pyridine core continues, a thorough understanding of the properties of these fundamental building blocks is paramount.
References
- 1. dau.url.edu [dau.url.edu]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 916325-84-3 | RLB32584 [biosynth.com]
- 7. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2 [sigmaaldrich.com]
- 8. ETHYL 6-BROMO-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOX… [cymitquimica.com]
- 9. 1781681-24-0|6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine | C7H6BrN3 | CID 40151908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
comparative study of synthesis methods for 5-bromopyrazolopyridines
An In-Depth Comparative Guide to the Synthesis of 5-Bromopyrazolopyridines for Medicinal Chemistry and Drug Development
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and inflammatory diseases. The strategic introduction of a bromine atom, specifically at the 5-position, provides a crucial handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of chemical space and the optimization of drug candidates. This guide offers a comparative analysis of prevalent synthetic strategies for accessing 5-bromopyrazolopyridines, providing researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate method for their specific application.
We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key synthetic routes. This analysis is grounded in peer-reviewed data and established protocols, explaining not just the "how" but the critical "why" behind experimental choices.
The synthesis of 5-bromopyrazolopyridines can be broadly categorized into three primary strategies, each with distinct advantages and limitations. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
-
Strategy A: Pyrazole Ring Annulation onto a Pre-Brominated Pyridine Core. This is arguably the most common approach, leveraging commercially available brominated pyridines. The key is the formation of the five-membered pyrazole ring onto the existing six-membered pyridine.
-
Strategy B: Pyridine Ring Cyclization onto a Pre-existing Pyrazole. This "reverse" approach starts with a substituted pyrazole and constructs the pyridine ring. This can be advantageous when complex pyrazole substituents are required.
-
Strategy C: Post-Synthesis Bromination of a Pyrazolopyridine Scaffold. This involves the direct, regioselective bromination of the fully formed heterocyclic system. While seemingly straightforward, controlling the position of bromination can be a significant challenge.
The logical flow of these strategies is depicted below, outlining the fundamental disconnection approaches.
A Comparative Guide to the Biological Efficacy of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Analogs
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a versatile framework for designing molecules that can interact with a wide array of biological targets. This guide focuses on a key derivative, Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, and its analogs. While this specific methyl ester often serves as a crucial synthetic intermediate, understanding the biological performance of its derivatives provides invaluable insights into the structure-activity relationships (SAR) that govern their efficacy. This document will objectively compare the performance of various analogs, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of this potent scaffold.
The Central Intermediate: this compound
This compound is a versatile building block in the synthesis of more complex and biologically active molecules. The bromine atom at the 5-position offers a convenient handle for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The methyl carboxylate group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide range of carboxamide derivatives. This synthetic flexibility has led to the exploration of a multitude of analogs with diverse biological activities.
While extensive biological data for the parent methyl ester is not widely published, its true value lies in its potential as a starting point for generating libraries of compounds with tailored biological functions. The following sections will delve into the biological efficacy of analogs derived from this core structure, providing a comparative analysis of their performance in various therapeutic areas.
Comparative Efficacy Analysis of Pyrazolo[3,4-b]pyridine Analogs
The biological activities of pyrazolo[3,4-b]pyridine analogs are diverse and highly dependent on the nature and position of their substituents. This section compares the performance of various analogs across different therapeutic targets, with a focus on kinase inhibition and anticancer activity.
Kinase Inhibition: A Prominent Therapeutic Target
The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TRK kinases, which are key drivers in various cancers. The following table compares the efficacy of representative analogs.
| Compound ID | Modifications from Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| C03 | Complex amide at C3, various aryl at C5 | TRKA | 56 | [1] |
| C09 | Complex amide at C3, various aryl at C5 | TRKA | 57 | [1] |
| C10 | Complex amide at C3, various aryl at C5 | TRKA | 26 | [1] |
| Larotrectinib | (Reference Drug) | TRKA/B/C | <20 | [1] |
| Entrectinib | (Reference Drug) | TRKA/B/C | 1, 3, 5 | [1] |
Expertise & Experience: The data clearly indicates that modification of the C3-carboxylate to a complex amide and substitution at the C5-bromo position are crucial for potent TRK inhibition. The nanomolar IC50 values of compounds C03, C09, and C10 demonstrate the potential of this scaffold to yield highly effective TRK inhibitors.[1] The choice to explore these modifications is driven by the need to occupy specific pockets within the ATP-binding site of the kinase, thereby enhancing potency and selectivity.
The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the inhibition of a range of other kinases implicated in cancer and other diseases.
| Compound Class | Target Kinase(s) | Key Structural Features | Potency Range | Reference |
| Pyrazolo[3,4-d]pyrimidines | FLT3, VEGFR2 | Urea and trifluoromethylphenyl moieties | High potency (complete tumor regression in vivo) | [2] |
| Pyrazolo[3,4-b]pyridines | ALK-L1196M | Sulfonyl and benzamide modifications | Potent against resistant mutants | |
| Pyrazolo[3,4-d]pyrimidines | BRK/PTK6 | Pyrazolo-pyrimidine core with phenolic OH | IC50 in low nanomolar range | [3] |
| Pyrazolo[3,4-b]pyridines | TBK1 | Indole and alkylamino side chains | IC50 as low as 0.2 nM | [4] |
| Pyrazolo[3,4-b]pyridines | FGFR | Dichlorodimethoxyphenyl substitution at C6 | IC50 of 0.3 nM for FGFR1 | [5] |
Trustworthiness: The consistent success in targeting diverse kinases with this scaffold underscores its robustness as a "hinge-binding" motif, a key interaction for ATP-competitive kinase inhibitors. The structure-activity relationships derived from these studies provide a reliable roadmap for designing next-generation inhibitors with improved potency and selectivity.
Anticancer Activity Beyond Kinase Inhibition
While kinase inhibition is a major mechanism, pyrazolo[3,4-b]pyridine analogs have also demonstrated anticancer activity through other pathways.
Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been identified as inhibitors of microtubule polymerization by binding to the colchicine site. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.
| Compound ID | Target Cell Lines | IC50 (µM) | Mechanism of Action | Reference |
| h2 | MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116 | 7.05 - 15.45 | Tubulin Polymerization Inhibition | |
| I2 | MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116 | 2.99 - 5.72 | Tubulin Polymerization Inhibition |
Authoritative Grounding: The identification of the colchicine binding site as the target for these compounds provides a clear mechanistic rationale for their observed anticancer effects. This is a well-established mechanism for a number of successful anticancer drugs.
A recent study highlighted a series of pyrazolo[3,4-b]pyridines as potent inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and repair.[6]
| Compound ID | NCI 60 Cell Line Panel | GI50 MG-MID (µM) | Mechanism of Action | Reference |
| 8c | Broad-spectrum | 1.33 | Topoisomerase IIα Inhibition | [6] |
Expertise & Experience: The discovery of Topoisomerase IIα inhibition as a mechanism of action for this scaffold opens up new avenues for drug development, particularly for leukemias and solid tumors where this enzyme is a validated target.[6]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The pre-incubation of the inhibitor with the kinase allows for the establishment of binding equilibrium before the enzymatic reaction is initiated. The use of a luminescence-based ADP detection system provides high sensitivity and a wide dynamic range, making it suitable for high-throughput screening.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Cell Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Self-Validating System: The inclusion of untreated control wells (100% viability) and blank wells (no cells) is essential for accurate background correction and data normalization. A reference cytotoxic drug should also be included as a positive control.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway targeted by pyrazolo[3,4-b]pyridine analogs and a typical experimental workflow.
Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrazolo[3,4-b]pyridine kinase inhibitors.
Caption: A typical workflow for the discovery of bioactive pyrazolo[3,4-b]pyridine analogs.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds with a wide range of biological activities. The extensive research into their efficacy as kinase inhibitors and anticancer agents has yielded potent molecules with clear structure-activity relationships. While direct biological data on the parent methyl ester is limited, its role as a key synthetic intermediate is undeniable. Future research should focus on further exploring the vast chemical space accessible from this scaffold, with an emphasis on developing analogs with improved selectivity and pharmacokinetic properties. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in their quest for novel therapeutics.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of Pyrazolo[3,4-b]pyridine Derivatives: From Molecular Conformation to Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including as kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[1][2][3] The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is fundamental to understanding the structure-activity relationships (SAR) of these derivatives. This guide provides a comparative analysis of the X-ray crystal structures of pyrazolo[3,4-b]pyridine derivatives, offering insights into the influence of substituents on their molecular conformation and crystal packing. We will delve into the experimental workflow of X-ray crystallography and explore complementary analytical techniques for comprehensive characterization.
The Significance of Crystal Structure in Drug Design
The solid-state structure of a pyrazolo[3,4-b]pyridine derivative provides a wealth of information crucial for drug development. It reveals:
-
Molecular Conformation: The exact spatial arrangement of the molecule, including bond lengths, bond angles, and torsion angles. This is critical for understanding how a molecule interacts with its biological target.
-
Intermolecular Interactions: The non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern how molecules pack together in a crystal. These interactions can influence key physicochemical properties like solubility and melting point.[4][5]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms with different arrangements of molecules. Different polymorphs can have distinct physical properties, impacting bioavailability and formulation of a drug.
Comparative Analysis of Pyrazolo[3,4-b]pyridine Crystal Structures
To illustrate the impact of substitution on the crystal structure, we will compare two distinct pyrazolo[3,4-b]pyridine derivatives for which crystallographic data is publicly available.
Derivative 1: 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
This derivative features methyl groups at positions 3, 4, and 6, and a phenyl group at position 1.
Derivative 2: 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This derivative has an iodine atom at position 3 and a hydrogen atom at the N1 position of the pyrazole ring.
| Parameter | 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine[4] | 3-Iodo-1H-pyrazolo[3,4-b]pyridine |
| Formula | C₁₅H₁₅N₃ | C₆H₄IN₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 7.1714(2) | 10.7999(13) |
| b (Å) | 12.0690(4) | 7.7939(9) |
| c (Å) | 14.5491(5) | 17.406(2) |
| β (°) | 101.251(1) | 101.748(2) |
| Volume (ų) | 1235.05(7) | 1434.5(3) |
| Key Intermolecular Interactions | Offset π-π stacking | N-H···N hydrogen bonds, C-I···N halogen bonds, π-π stacking |
Analysis of Structural Differences and Their Implications:
The most striking difference lies in the intermolecular interactions. The presence of the N-H donor and the pyrazolo and pyridine nitrogen atoms as acceptors in 3-Iodo-1H-pyrazolo[3,4-b]pyridine facilitates the formation of strong N-H···N hydrogen bonds, leading to the formation of inversion dimers. Furthermore, the iodine substituent engages in C-I···N halogen bonding, further organizing the molecules into zigzag chains. In contrast, 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine lacks a hydrogen bond donor at the N1 position and relies on weaker offset π-π stacking interactions between the pyrazolo[3,4-b]pyridine ring systems to stabilize its crystal packing.[4]
These differences in intermolecular forces, dictated by the substituent patterns, will likely translate to different physical properties. For instance, the stronger and more directional hydrogen and halogen bonds in the iodo-derivative might be expected to result in a higher melting point and potentially lower solubility in non-polar solvents compared to the trimethyl-phenyl derivative. From a drug design perspective, the ability of the N1-unsubstituted pyrazolo[3,4-b]pyridine core to act as a hydrogen bond donor is a key feature for interaction with biological targets like kinase hinge regions.[1]
Experimental Workflow: From Crystal to Structure
The determination of a crystal structure is a multi-step process that requires careful execution.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyrazolopyridine core, makes it a versatile scaffold for developing novel therapeutic agents. As with any pharmaceutical intermediate, ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement that dictates the safety, efficacy, and stability of the final drug product. Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological effects or compromise the stability of the API.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth comparison of robust HPLC methodologies for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will explore two distinct reversed-phase methods, detail the indispensable process of method validation as per International Council for Harmonisation (ICH) guidelines, and underscore the importance of forced degradation studies in establishing a truly stability-indicating method.
Understanding the Analyte: Physicochemical Considerations
The structure of this compound presents specific analytical challenges. The presence of nitrogen atoms in the heterocyclic rings imparts a degree of polarity and makes the molecule susceptible to pH-dependent ionization.[2][3] This necessitates careful control over the mobile phase pH to ensure consistent retention and sharp, symmetrical peak shapes. Reversed-phase (RP-HPLC), which separates compounds based on their hydrophobicity, is the most suitable starting point for this type of molecule.[4]
Method 1: The Workhorse Approach - C18 with Acetonitrile/TFA
Our first approach utilizes the most common setup in RP-HPLC: a C18 column with an acetonitrile and water mobile phase, modified with trifluoroacetic acid (TFA).
Causality Behind the Choices:
-
Stationary Phase (C18): An octadecylsilane (C18) column is selected for its broad applicability and strong hydrophobic retention, making it ideal for retaining the moderately polar pyrazolopyridine core.[3]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a higher aqueous content and moving towards a higher acetonitrile concentration, is employed to ensure that both polar and non-polar impurities are effectively eluted and resolved.
-
Modifier (0.1% TFA): The nitrogen-containing heterocyclic rings can interact with residual silanols on the silica-based column, leading to peak tailing. Trifluoroacetic acid (TFA) acts as an ion-pairing agent and suppresses the ionization of these basic sites, leading to sharper, more symmetrical peaks.[5]
-
Detection (UV at 254 nm): Aromatic and conjugated systems, like the pyrazolopyridine ring, typically exhibit strong absorbance around 254 nm, providing excellent sensitivity for both the main compound and related impurities.[5]
Experimental Protocol: Method 1
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
Method 2: An Alternative for Selectivity - C18 with Methanol/Phosphoric Acid
To ensure a comprehensive analysis, it is prudent to develop an orthogonal method with a different selectivity profile. This alternative method substitutes acetonitrile with methanol and TFA with phosphoric acid.
Causality Behind the Choices:
-
Mobile Phase (Methanol): Methanol has different solvent properties (protic vs. aprotic acetonitrile) and can alter the selectivity of the separation, potentially resolving impurities that co-elute in the first method.
-
Modifier (0.1% Phosphoric Acid): Phosphoric acid is a non-volatile acid that provides a stable, low pH environment (typically around pH 2-3) to suppress silanol activity and ensure the analyte is in a single ionic form.[4] This can sometimes offer better peak shapes than TFA, without the ion-pairing effects.
Experimental Protocol: Method 2
-
Instrumentation: Same as Method 1.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Method 1.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 25 10 90 30 10 90 31 80 20 | 35 | 80 | 20 |
Trustworthiness: The Imperative of Method Validation
Developing a method is only the first step. To ensure that the chosen method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][7] A validated method provides a high degree of assurance that it will consistently generate accurate and reliable results.
Workflow for HPLC Method Validation
Caption: Logical workflow for HPLC method development and validation.
Key Validation Parameters & Protocols
-
Specificity (Stability-Indicating): This is arguably the most critical parameter for a purity method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The best way to demonstrate specificity is through forced degradation studies.[8]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 mg/mL to 0.75 mg/mL). Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol (Repeatability): Analyze a minimum of six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should meet predefined criteria.[6]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters such as flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., ±2% organic). The system suitability parameters should remain within acceptable limits.
-
Forced Degradation: Proving the Method is Stability-Indicating
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to trigger degradation.[9][10] The goal is to generate potential degradation products and ensure the HPLC method can separate them from the main peak, thus proving its stability-indicating nature.[8] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants.[11]
Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Forced Degradation Protocols
-
Acid Hydrolysis: Dissolve the sample in 0.1M HCl and heat at 60 °C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1M NaOH, and dilute to the target concentration for analysis.[11]
-
Base Hydrolysis: Dissolve the sample in 0.1M NaOH and keep at 60 °C. Withdraw aliquots, neutralize with 0.1M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light. Monitor the reaction and quench if necessary before analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a specified period. Dissolve the stressed solid sample for analysis.
-
Photolytic Degradation: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
For each condition, a control sample (unstressed) should be analyzed concurrently. The chromatograms of the stressed samples should be evaluated for the appearance of new peaks and a decrease in the area of the main peak. A Diode Array Detector is invaluable here for assessing peak purity and ensuring no co-eluting peaks are present.
Performance Comparison: Method 1 vs. Method 2
The choice between the two methods depends on the specific impurity profile of the sample. The following table provides a framework for comparing their performance based on hypothetical but realistic experimental data.
| Parameter | Method 1 (ACN/TFA) | Method 2 (Methanol/H₃PO₄) | Rationale |
| Retention Time of Main Peak | ~15.2 min | ~18.5 min | Methanol is a weaker eluent than acetonitrile, often leading to longer retention times. |
| Tailing Factor | 1.1 | 1.3 | TFA's ion-pairing can be more effective at reducing peak tailing for some basic compounds. |
| Resolution (Main Peak vs. Key Impurity) | 2.5 | 3.1 | The change in solvent alters selectivity, potentially providing better resolution of a critical pair. |
| Backpressure | ~1800 psi | ~2500 psi | Methanol is more viscous than acetonitrile, resulting in higher system backpressure. |
| Solvent Cost/Availability | Higher Cost | Lower Cost | Methanol is generally less expensive than HPLC-grade acetonitrile. |
| MS Compatibility | Poor | Poor | Both TFA and phosphoric acid are ion-suppressing and not ideal for mass spectrometry. |
Conclusion and Recommendations
Both the Acetonitrile/TFA and Methanol/Phosphoric Acid methods provide robust frameworks for the purity determination of this compound.
-
Method 1 (ACN/TFA) is recommended as the primary quality control method due to its typically sharper peaks and faster analysis time.
-
Method 2 (Methanol/H₃PO₄) serves as an excellent orthogonal method for validation and for analyzing batches where Method 1 shows co-eluting impurities.
Ultimately, the most reliable purity assessment is achieved by developing and validating a primary method and supplementing it with a second, orthogonal method. The rigorous application of forced degradation studies is non-negotiable, as it is the only way to establish that the analytical method is truly "stability-indicating." This comprehensive approach ensures the generation of scientifically sound and regulatory-compliant data, safeguarding the quality of this critical pharmaceutical intermediate.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Researcher's Guide to Qualifying Reference Standards for Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your reference standards. These highly characterized materials are the bedrock of analytical testing, ensuring the accuracy, precision, and reproducibility of data submitted for regulatory approval.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation and qualification of reference standards for the pivotal research compound, Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 916325-84-3).
The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, analogous to purine bases, and has garnered substantial interest for its diverse biological activities.[2] Given its role as a key building block in the synthesis of potential therapeutic agents, a well-characterized reference standard for this compound is not just a recommendation; it is a necessity for robust and reliable scientific outcomes.[3]
The Imperative of a High-Quality Reference Standard
A reference standard serves as the benchmark against which new batches of a substance are measured. Its role is multifaceted, encompassing:
-
Identity Confirmation: Unambiguously verifying the chemical structure of the analyte.
-
Purity Assessment: Quantifying the presence of impurities, which can impact biological activity and safety.
-
Assay Determination: Accurately measuring the concentration of the active pharmaceutical ingredient (API) in a drug substance or product.
-
Method Validation: Ensuring analytical methods are reliable, reproducible, and fit for purpose.[4]
-
Stability Testing: Evaluating the degradation of the substance under various conditions to establish shelf-life and storage requirements.[1]
The U.S. Food and Drug Administration (FDA) mandates that non-compendial reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to ensure their identity, strength, and quality.[5]
Comparing Commercial Reference Standards: A Practical Approach
While multiple vendors, including BOC Sciences, Biosynth, and Manchester Organics, list this compound in their catalogs, a direct comparison of their reference standards necessitates a critical evaluation of the accompanying documentation, primarily the Certificate of Analysis (CoA).[][7][8]
A comprehensive CoA should include the following information:
| Parameter | Importance & What to Look For |
| Identity Confirmation | Methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be used to confirm the structure. The provided spectra should be of high resolution and consistent with the expected structure of this compound. |
| Purity | Purity should be determined by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). A purity value of ≥98% is generally expected for a reference standard. The chromatogram should be provided, showing the main peak and any impurities. |
| Assay | The assay can be determined by techniques like quantitative NMR (qNMR) or mass balance. This provides a more accurate measure of the amount of the pure substance than purity alone. |
| Water Content | Determined by Karl Fischer titration. This is crucial for accurate weighing and solution preparation. |
| Residual Solvents | Determined by Gas Chromatography (GC). Solvents used in the final purification steps can be present and should be within acceptable limits. |
| Inorganic Impurities | Assessed by methods like sulfated ash testing. |
| Retest/Expiry Date | Indicates the stability of the material under the recommended storage conditions. |
| Storage Conditions | Essential for maintaining the integrity of the reference standard over time. |
In-House Qualification and Verification: A Step-by-Step Protocol
Even with a comprehensive CoA from a reputable supplier, it is best practice to perform in-house verification of a new reference standard. This ensures the material is suitable for its intended use and has not degraded during shipping or storage.
Experimental Workflow for Reference Standard Qualification
Caption: Workflow for the in-house qualification of a new reference standard.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Ensure the instrument is properly shimmed.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. The spectrum should be consistent with the known structure.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the main compound and any potential impurities. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Integrate all peaks. Calculate the purity by the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Potential Impurities: A Note on Synthesis
Understanding the synthetic route of this compound is crucial for anticipating potential impurities. While the exact commercial synthesis is proprietary, related pyrazolo[3,4-b]pyridines are often synthesized from 5-aminopyrazoles and dicarbonyl compounds or their equivalents.[2] A plausible route to the target molecule could involve the reaction of a 5-aminopyrazole-3-carboxylate with a brominated three-carbon building block.
Caption: Potential sources of impurities during synthesis.
Conclusion
The qualification of a reference standard for this compound is a critical exercise in due diligence for any research or development program. It underpins the validity of all subsequent analytical data. By critically evaluating the supplier's Certificate of Analysis and conducting in-house verification of identity and purity, researchers can proceed with confidence, knowing their work is built on a solid and reliable foundation. This commitment to quality is not merely about adhering to regulatory expectations; it is about ensuring the integrity of the scientific process itself.
References
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. pharmtech.com [pharmtech.com]
- 7. This compound | 916325-84-3 | RLB32584 [biosynth.com]
- 8. manchesterorganics.com [manchesterorganics.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 916325-84-3) demand a protocol grounded in rigorous scientific principles and regulatory compliance.[][2] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each procedural choice. Our objective is to ensure that safety is an intrinsic, self-validating component of your laboratory workflow.
This compound is a halogenated heterocyclic molecule. Its disposal pathway is dictated by two key structural features: the presence of a bromine atom, which classifies it as a halogenated organic compound, and the pyrazolo[3,4-b]pyridine core, a nitrogen-containing heterocyclic system that falls under regulations for pyridine-like substances.[3][4][5]
Part 1: Pre-Disposal Hazard Assessment and PPE
Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. While a comprehensive toxicological profile for this specific molecule is not widely published, data from structurally related compounds, such as other brominated pyridines and the parent 1H-pyrazolo[3,4-b]pyridine structure, allow for a robust presumptive hazard assessment.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar brominated pyridine derivatives are known to cause skin and serious eye irritation (H315, H319).[6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust (H335).[6]
-
Acute Toxicity: The parent pyrazolopyridine ring system is associated with warnings for being harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332).[7]
Mandatory Personal Protective Equipment (PPE): Based on this assessment, the following PPE is required at all times when handling the compound:
-
Eye Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contaminated.[6][8]
-
Body Protection: A flame-retardant lab coat. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[9]
Part 2: Core Disposal Protocol: Segregation and Containment
The fundamental principle for disposing of this compound is strict segregation into the halogenated waste stream. Co-mingling with non-halogenated waste can lead to dangerous reactions and complicates the final disposal process, which typically involves high-temperature incineration.[10][11]
Step-by-Step Disposal Procedure:
-
Identify the Correct Waste Stream: Designate this material exclusively for the "Halogenated Organic Waste" container. This is non-negotiable due to the covalently bonded bromine atom.[5][10] Any solvent used to rinse glassware contaminated with this compound (e.g., acetone, ethyl acetate) must also be disposed of as halogenated waste.[10]
-
Select an Appropriate Waste Container:
-
Use only containers approved for chemical waste, typically constructed of high-density polyethylene (HDPE).
-
The container must be in good condition, free from cracks or leaks, and have a secure, threaded, vapor-tight cap to prevent spills and the release of fumes.[9][10]
-
Ensure the container is compatible with all components of the waste.
-
-
Properly Label the Waste Container:
-
Label the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Solvents/Solids."
-
List all contents by their full chemical names. Do not use abbreviations or formulas. For this compound, write out: "this compound."[10]
-
-
Transferring the Waste:
-
For solid waste, use a dedicated spatula or scoop.
-
For solutions or rinsates, use a funnel to prevent spillage on the exterior of the container.
-
Keep the waste container closed at all times, except when actively adding waste.[10]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
-
Storage and Final Disposal:
-
Store the sealed and labeled waste container in a designated, secondary containment area away from incompatible materials like strong oxidizers or acids.[9]
-
Follow your institution's procedures to arrange for pickup by the Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The ultimate disposal method for this category of waste is typically high-temperature incineration (820°C to 1,600°C) to ensure complete destruction of the halogenated organic molecules.[4][11]
-
Disposal Summary Table
| Parameter | Specification | Rationale |
| Chemical Name | This compound | Accurate identification is crucial for safety and compliance. |
| CAS Number | 916325-84-3 | Universal identifier for tracking and regulatory purposes.[] |
| Waste Category | Halogenated Organic Waste | Mandated by the presence of bromine.[5] |
| Container Type | HDPE or other compatible plastic container with a sealed, threaded cap. | Prevents leaks, spills, and reactions with container material. |
| Key Precautions | Handle in fume hood; Wear gloves and safety goggles.[8][9] | Mitigates risks of inhalation and contact irritation.[6] |
| Prohibited Actions | Do NOT dispose of down the sink or in non-hazardous trash. | Prevents environmental contamination and regulatory violations.[10] |
Part 3: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
In Case of a Spill:
-
Small Spill (within a fume hood):
-
Ensure PPE is on.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical sorbent pad.
-
Carefully collect the absorbed material and contaminated tools into a separate, sealable bag or container.
-
Label it as "Halogenated Spill Debris" with the chemical name and dispose of it as halogenated waste.[9]
-
Decontaminate the surface area with an appropriate solvent, and dispose of the cleaning materials as halogenated waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Immediately alert personnel in the area and evacuate.
-
If safe to do so, close the door to the laboratory.
-
Contact your institution's emergency response or EHS office immediately.[9] Do not attempt to clean it up yourself.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with gently flowing water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for the subject compound.
References
- 2. This compound | 916325-84-3 | RLB32584 [biosynth.com]
- 3. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. uakron.edu [uakron.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 916325-84-3).[1][] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar compounds, such as 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and established best practices for handling pyridine-containing and brominated heterocyclic compounds.[3]
The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, and understanding the safe handling of its derivatives is paramount to ensuring laboratory safety and experimental integrity.[4][5] This document outlines the potential hazards, necessary personal protective equipment (PPE), and detailed procedures for use, storage, and disposal.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, the molecular structure suggests potential hazards that warrant a cautious approach.[3] The presence of a pyridine ring indicates potential for skin and eye irritation, as well as respiratory irritation upon inhalation.[6] Brominated organic compounds can also present environmental hazards and require careful disposal.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds cause skin and serious eye irritation.
-
Respiratory Tract Irritation: Inhalation may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may be harmful.[6]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound.[6][7] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used in addition to goggles when there is a splash hazard.[3] | To protect eyes from splashes and solid particulates. |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[6][7] Always check the glove manufacturer's compatibility chart. | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or increased risk of exposure, consider fire/flame resistant and impervious clothing.[3][8] | To protect skin from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used by trained and fit-tested personnel.[3][8] | To prevent inhalation of dust or vapors. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[8]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood. Use a draft shield on the balance to prevent dissemination of the powder.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[6]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.
The following diagram illustrates the standard workflow for safely handling this compound.
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[7]
-
Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate the spill area.
-
Report the spill to the laboratory supervisor.
Disposal
-
Dispose of waste this compound and any contaminated materials as hazardous waste.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains.
-
Consider chemical treatment methods for the removal of bromine from waste streams where feasible and appropriate.[9][10][11]
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 3. echemi.com [echemi.com]
- 4. dau.url.edu [dau.url.edu]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
